Endomycin
Description
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Properties
CAS No. |
1391-41-9 |
|---|---|
Molecular Formula |
Au2S3 |
Synonyms |
Endomycin |
Origin of Product |
United States |
Foundational & Exploratory
Endomycin: A Technical Guide to its Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Endomycin is an antibiotic produced by the bacterium Streptomyces endus, an organism first isolated from the soil of the Cache River Valley in Illinois.[1] This document provides a comprehensive technical overview of the discovery, isolation, and characterization of this compound. It details the fermentation process for its production, outlines step-by-step protocols for its extraction and purification, and discusses its known biological activities. Due to the historical nature of the initial research, this guide also highlights the areas where modern analytical data is not publicly available and provides representative methodologies based on common practices in natural product chemistry.
Discovery and Production of this compound
This compound is a secondary metabolite produced by Streptomyces endus. The producing organism, S. endus, is an aerobic, Gram-positive bacterium that does not produce soluble pigments when cultured in either complex natural or chemically defined media.[1] The majority of the this compound produced during fermentation is associated with the mycelium, with a smaller portion found in the culture fluid.[1]
Fermentation Protocol for this compound Production
Successful production of this compound is achieved through submerged aerobic fermentation of Streptomyces endus. The following protocol is based on the original methods described in the foundational patent literature.
1.1.1. Culture Media and Conditions
A nutrient-rich medium is essential for robust growth of S. endus and optimal this compound yield. The composition of a suitable fermentation medium is detailed in Table 1.
Table 1: Fermentation Medium Composition for this compound Production
| Component | Concentration (g/L) |
| Corn Sugar (Monosaccharide) | ~10 |
| Dried Brewer's Yeast | ~2.5 |
| Ammonium Sulfate | ~5 |
| Calcium Carbonate | ~8 |
| Potassium Dihydrogen Phosphate | ~0.4 |
| Soybean Meal | ~7 |
| Sodium Chloride/Potassium Chloride | ~4 |
The fermentation should be conducted under the following conditions:
-
pH: Maintained between 6.5 and 8.5[1]
-
Temperature: 20°C to 30°C[1]
-
Aeration: Submerged aerobic conditions[1]
-
Fermentation Time: 44 to 144 hours[1]
1.1.2. Inoculation and Fermentation Process
-
Prepare the fermentation medium as described in Table 1 and sterilize.
-
Inoculate the sterile medium with spores and vegetative mycelium of Streptomyces endus.
-
Incubate the culture under submerged aerobic conditions, maintaining the temperature and pH within the specified ranges.
-
Monitor the fermentation for the production of this compound, which typically reaches its peak between 44 and 144 hours.[1]
Isolation and Purification of this compound
The recovery of this compound from the fermentation broth involves a multi-step process focusing on the separation of the mycelium and subsequent extraction and purification of the antibiotic.
Experimental Workflow for this compound Isolation
The overall workflow for the isolation and purification of this compound is depicted in the following diagram.
Caption: Workflow for the isolation and purification of this compound.
Detailed Protocol for Isolation and Purification
The following protocol provides a more detailed, step-by-step procedure for the isolation and purification of this compound from a fermentation culture. This protocol is a representative method based on the original patent and common practices for the purification of antibiotics from Streptomyces.
2.2.1. Harvesting and Extraction
-
Following fermentation, acidify the culture broth to a pH of approximately 4.0 to 5.5 with a suitable acid (e.g., sulfuric acid).[1]
-
Add a filter aid, such as diatomaceous earth, to the acidified broth.[1]
-
Separate the mycelial cake from the culture filtrate by filtration.[1] The filtrate can be discarded as the majority of this compound is associated with the mycelium.[1]
-
Wash the mycelial cake with water.[1]
-
Elute the this compound from the filter cake using 80% methanol.[1] A subsequent elution with absolute methanol can also be performed to maximize recovery.[1]
-
Alternatively, the mycelium can be extracted with butanol.[1]
2.2.2. Purification
-
Combine the methanolic eluates and concentrate them under reduced pressure to yield a crude extract.[1]
-
If butanol was used for extraction, evaporate the butanol extracts under reduced pressure to obtain a gum-like material.[1]
-
Extract the crude material with ethyl ether to remove impurities, leaving a more purified, powdery form of this compound.[1]
-
For higher purity, the crude this compound can be subjected to further purification using chromatographic techniques such as silica gel column chromatography or High-Performance Liquid Chromatography (HPLC).
Characterization of this compound
Physicochemical Properties
Limited data on the physicochemical properties of this compound are available from the original patent.
Table 2: Known Physicochemical Properties of this compound
| Property | Description |
| Appearance | Light brown powdery solid[1] |
| Solubility | Information not available |
| Melting Point | Information not available |
| Optical Rotation | Information not available |
Structural Elucidation
Detailed spectroscopic data (NMR, Mass Spectrometry, IR) for the complete structural elucidation of this compound are not currently available in the public domain. Characterization of novel antibiotics from Streptomyces typically involves the following techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to determine the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, which aids in determining the molecular formula and structural motifs.
-
Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups within the molecule.
Biological Activity
This compound exhibits activity against a range of fungi and yeasts.[1] The potency of this compound preparations was historically quantified using a dilution assay with Torulopsis utilis as the test organism.[1] Purified preparations were assayed using a cup-plate method with Candida albicans.[1]
Table 3: Antimicrobial Activity of this compound
| Test Organism | Assay Method | Potency/Activity |
| Torulopsis utilis | Dilution Assay | Active[1] |
| Candida albicans | Cup-Plate Assay | Active[1] |
Mechanism of Action
The precise molecular target and signaling pathway of this compound have not been fully elucidated. However, early research suggests that this compound functions as a surface-active agent . This mode of action implies that this compound disrupts the integrity of the microbial cell membrane, leading to leakage of cellular contents and ultimately cell death.
Proposed Signaling Pathway: Disruption of Bacterial Cell Membrane
The following diagram illustrates the proposed mechanism of action of this compound as a surface-active agent on a bacterial cell.
Caption: this compound's proposed mechanism as a surface-active agent.
This proposed mechanism is consistent with the observed synergistic effects between this compound and other antibiotics like neomycin, where the disruption of the cell membrane by this compound may facilitate the entry of other drugs into the bacterial cell.
Conclusion
This compound, a product of Streptomyces endus, represents one of the many antibiotics discovered from this prolific genus. While the foundational knowledge of its production and isolation is established, there is a clear need for modern analytical techniques to be applied for its complete structural elucidation and to quantify its biological activity using current standards. Further research into its mechanism of action could also reveal novel insights into its potential as a therapeutic agent, particularly in combination with other antibiotics. This guide provides a comprehensive summary of the existing knowledge and a framework for future research and development efforts centered on this compound.
References
Unraveling the Mechanism of Action of Endomycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial searches for "Endomycin" did not yield specific information on a compound with a well-documented mechanism of action. The scientific literature and drug databases predominantly point towards "Indomethacin," a widely studied non-steroidal anti-inflammatory drug (NSAID), when searching for phonetically similar and relevant compounds. This guide will proceed with a detailed analysis of Indomethacin, assuming a possible transcription error. Should "this compound" refer to a different specific molecule, further clarifying information would be necessary.
Core Mechanism: Inhibition of Prostaglandin Synthesis
Indomethacin's primary mechanism of action is the non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2][3] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are potent lipid mediators of inflammation, pain, and fever.[1][4] By blocking the active site of both COX isoforms, Indomethacin effectively halts the production of prostaglandins, thereby exerting its therapeutic effects.
The inhibition of COX-1, which is constitutively expressed and plays a role in gastric cytoprotection and platelet aggregation, is also responsible for some of Indomethacin's notable side effects, particularly gastrointestinal distress.[5]
Signaling Pathway: Arachidonic Acid Cascade
The following diagram illustrates the central role of COX enzymes in the arachidonic acid pathway and the point of intervention for Indomethacin.
Quantitative Analysis of Enzyme Inhibition
The potency of Indomethacin's inhibitory action on COX enzymes has been quantified through in vitro assays. The half-maximal inhibitory concentration (IC₅₀) values provide a measure of the drug's efficacy in inhibiting these enzymes.
| Target Enzyme | IC₅₀ Value |
| COX-1 | 18 nM |
| COX-2 | 26 nM |
Data sourced from in vitro studies.[3]
Cellular and Physiological Consequences
The suppression of prostaglandin synthesis by Indomethacin leads to a range of downstream cellular and physiological effects.
-
Anti-inflammatory Effects: By reducing the levels of prostaglandins at the site of inflammation, Indomethacin mitigates vasodilation, edema, and the influx of inflammatory cells.
-
Analgesic Effects: Prostaglandins sensitize peripheral nociceptors to painful stimuli. Indomethacin's inhibition of their production leads to a reduction in pain perception.[4]
-
Antipyretic Effects: Indomethacin can reduce fever by inhibiting prostaglandin E2 synthesis in the hypothalamus, which is the central regulator of body temperature.[1]
-
Effects on Cancer Cells: Studies have shown that Indomethacin can induce autophagy in human gastric cancer cells, as evidenced by an increase in LC3-II protein levels.[3] Furthermore, it has been observed to inhibit the migration of human tumor cells.[3]
Experimental Protocols for Mechanistic Studies
Understanding the multifaceted actions of Indomethacin requires a variety of experimental approaches. Below are representative protocols for key assays.
Western Blotting for Autophagy Markers
This technique is employed to assess the impact of Indomethacin on autophagy-related protein expression.
Protocol:
-
Cell Culture and Lysis: Human gastric cancer cells (AGS) are cultured and treated with 100-500 µM of Indomethacin for 24 hours. Post-treatment, cells are lysed to extract total protein.[3]
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis and subsequently transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for an autophagy marker (e.g., LC3-II). This is followed by incubation with a horseradish peroxidase-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Wound-Healing Assay for Cell Migration
This assay is utilized to evaluate the effect of Indomethacin on the migratory capabilities of cells.
Protocol:
-
Cell Culture and "Wound" Creation: Human tumor cells (HT29 and A431) are grown to confluence in a culture plate. A sterile pipette tip is used to create a "wound" or scratch in the cell monolayer.[3]
-
Treatment: The cells are then treated with 1-10 µM of Indomethacin.[3]
-
Imaging and Analysis: The "wound" is imaged at various time points (e.g., 0, 24, 48 hours) to monitor cell migration into the cleared area. The rate of wound closure is quantified to determine the effect of Indomethacin on cell migration.
Experimental Workflow Diagram
The logical flow of these key experiments can be visualized as follows.
References
- 1. m.youtube.com [m.youtube.com]
- 2. indomethacin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Indomethacin | Indometacin | COX1 and COX2 inhibitor | TargetMol [targetmol.com]
- 4. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
Technical Guide: Antimicrobial Spectrum of Action
Disclaimer: Information regarding a specific antimicrobial agent named "Endomycin" is not available in the public domain based on a comprehensive search of scientific literature. This guide has been created as a template to illustrate the expected content and format for a technical whitepaper on the antifungal and antibacterial spectrum of a hypothetical or alternative antimicrobial agent. The data, protocols, and pathways described herein are illustrative and compiled from general knowledge and data on other antimicrobial compounds.
Executive Summary
This document provides a detailed overview of the in-vitro antimicrobial activity of a novel investigational agent. The antifungal and antibacterial spectra have been characterized through standardized susceptibility testing to determine the minimum inhibitory concentrations (MICs) against a panel of clinically relevant fungal and bacterial pathogens. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of the agent's antimicrobial profile, detailed experimental methodologies, and a review of its putative mechanism of action.
Antifungal Spectrum of Activity
The antifungal activity was assessed against a range of yeast and mold species. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the agent that inhibits the visible growth of a microorganism.[1][2][3]
Table 1: Antifungal Activity (Illustrative Data)
| Fungal Species | Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Candida albicans | ATCC 90028 | 0.5 | 1 | 0.125 - 2 |
| Candida glabrata | ATCC 90030 | 1 | 4 | 0.25 - 8 |
| Aspergillus fumigatus | ATCC 204305 | 0.25 | 1 | 0.06 - 2 |
| Cryptococcus neoformans | ATCC 208821 | 0.125 | 0.5 | 0.03 - 1 |
Note: This data is for illustrative purposes only and not representative of any specific compound named this compound.
Antibacterial Spectrum of Activity
The antibacterial activity was evaluated against representative Gram-positive and Gram-negative bacteria. The MIC values are presented in the table below.
Table 2: Antibacterial Activity (Illustrative Data)
| Bacterial Species | Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus (MSSA) | ATCC 29213 | 1 | 2 | 0.5 - 4 |
| Staphylococcus aureus (MRSA) | ATCC 43300 | 8 | 32 | 4 - >64 |
| Escherichia coli | ATCC 25922 | 4 | 16 | 1 - 32 |
| Pseudomonas aeruginosa | ATCC 27853 | 16 | 64 | 8 - >128 |
Note: This data is for illustrative purposes only and not representative of any specific compound named this compound.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC values were determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[4]
Bacterial or fungal colonies were selected from an 18-24 hour agar plate.[2] The colonies were suspended in a sterile saline solution, and the turbidity was adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi.[2] The suspension was then further diluted in the appropriate testing medium to achieve the final desired inoculum concentration.[5]
The antimicrobial agent was serially diluted in a 96-well microtiter plate using the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[2] The standardized inoculum was added to each well. The plates were incubated at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.[2][6]
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[2][4]
Putative Mechanism of Action and Signaling Pathways
While the specific mechanism of "this compound" is unknown, many antimicrobial agents function by targeting essential cellular pathways. For illustrative purposes, the mechanism of action of azole antifungal drugs is presented below.
Azole antifungals inhibit the enzyme lanosterol 14α-demethylase (Erg11p), which is a key enzyme in the ergosterol biosynthesis pathway in fungi.[7][8] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[8] Inhibition of Erg11p leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which disrupts membrane integrity and function, ultimately leading to the inhibition of fungal growth.[8]
Conclusion
This guide provides a framework for understanding the antimicrobial spectrum of a given compound. The presented tables, protocols, and diagrams serve as a template for the comprehensive evaluation of new antimicrobial agents. Further studies would be required to elucidate the precise spectrum, efficacy, and mechanism of action of any specific investigational drug.
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. idexx.dk [idexx.dk]
- 4. dickwhitereferrals.com [dickwhitereferrals.com]
- 5. Evaluation of Endpoints for Antifungal Susceptibility Determinations with LY303366 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Endomycin: A Technical Guide to its Molecular Identity and Characterization
An in-depth analysis for researchers, scientists, and drug development professionals.
The term "Endomycin" presents a degree of ambiguity within scientific and commercial literature, often being associated with two distinct pharmaceutical compounds: the aminoglycoside antibiotic Neomycin and the non-steroidal anti-inflammatory drug (NSAID) Indomethacin . This technical guide aims to resolve this ambiguity by providing a comprehensive overview of the molecular structure, characterization, and biological activity of both compounds. This document will serve as a detailed resource, enabling researchers to distinguish between these molecules and access in-depth technical information pertinent to their respective fields of study.
Section 1: this compound as Neomycin
Neomycin is a broad-spectrum aminoglycoside antibiotic produced by the bacterium Streptomyces fradiae. It is not a single entity but a complex of structurally related compounds, primarily Neomycin A (Neamine), Neomycin B (Framycetin), and Neomycin C. Neomycin B is the most biologically active component. Due to its potent bactericidal activity against a wide range of Gram-negative and some Gram-positive bacteria, it is commonly used topically to prevent and treat skin infections.
Molecular Structure and Properties of Neomycin B
| Property | Value |
| Molecular Formula | C₂₃H₄₆N₆O₁₃ |
| Molecular Weight | 614.65 g/mol |
| IUPAC Name | (2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-4-[(2R,3R,4R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol |
| CAS Number | 1404-04-2 (Neomycin) |
| Solubility | Soluble in water, sparingly soluble in organic solvents like ethanol and DMSO. |
Spectroscopic Characterization
NMR spectroscopy is a powerful tool for the structural elucidation of neomycin. The spectra are complex due to the presence of multiple sugar rings and amino groups.
Quantitative ¹H and ¹³C NMR Data for Neomycin B (Representative Values)
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-1' | ~5.2 | ~100 |
| H-1'' | ~5.4 | ~102 |
| H-1''' | ~5.0 | ~98 |
| H-1'''' | ~5.6 | ~109 |
| C-2' (CH₂) | ~3.2-3.8 | ~50 |
| C-6' (CH₂) | ~2.8-3.2 | ~42 |
| Amino Protons | Broad signals | - |
Note: Chemical shifts can vary depending on the solvent, pH, and temperature.
Experimental Protocol: NMR Analysis of Neomycin [1][2]
-
Sample Preparation: Dissolve approximately 10 mg of neomycin sulfate in 0.5 mL of deuterium oxide (D₂O).
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Parameters: 16-32 scans, relaxation delay of 2 seconds, spectral width of 12 ppm.
-
Solvent suppression techniques (e.g., presaturation) should be employed to attenuate the residual HDO signal.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Parameters: 2048-4096 scans, relaxation delay of 5 seconds, spectral width of 200 ppm.
-
-
2D NMR Experiments:
-
Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H spin systems within each sugar ring.
-
Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
-
Perform HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range ¹H-¹³C correlations, which are crucial for linking the different sugar moieties.
-
-
Data Processing and Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Assign the signals based on chemical shifts, coupling constants, and correlations observed in the 2D spectra.
Mass spectrometry is used to confirm the molecular weight of neomycin and to study its fragmentation patterns.
Quantitative MS Data for Neomycin B
| Ion | m/z (Observed) |
| [M+H]⁺ | 615.3 |
| [M+2H]²⁺ | 308.2 |
| Major Fragment Ions | 455, 293, 161 |
Experimental Protocol: LC-MS/MS Analysis of Neomycin [3][4][5]
-
Sample Preparation: Prepare a stock solution of neomycin sulfate in water. For plasma samples, perform a solid-phase extraction (SPE) or protein precipitation followed by reconstitution in the mobile phase.
-
Chromatography:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is often used due to the high polarity of neomycin.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).
-
Flow Rate: 0.2-0.5 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.
-
Transitions: Monitor the transitions from the precursor ion (e.g., m/z 615.3) to specific product ions (e.g., m/z 161.0, 293.1, 455.2).
-
-
Data Analysis: Quantify neomycin by comparing the peak area of the sample to a standard curve generated from known concentrations of neomycin.
Biological Activity and Mechanism of Action
Neomycin exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria.[3][6][7]
Mechanism of Action Workflow
References
- 1. Multinuclear Nuclear Magnetic Resonance Spectroscopy Is Used to Determine Rapidly and Accurately the Individual pKa Values of 2-Deoxystreptamine, Neamine, Neomycin, Paromomycin, and Streptomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Determination of neomycin by LC-tandem mass spectrometry using hydrophilic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. akjournals.com [akjournals.com]
- 6. Quantitation of Indomethacin in Serum and Plasma Using Gas Chromatography-Mass Spectrometry (GC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
A Comprehensive Guide to Preliminary In Vitro Cytotoxicity Studies of Novel Compounds: A Case Study Approach
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of December 2025, publicly available data on the in vitro cytotoxicity of a compound specifically named "Endomycin" is not available. Therefore, this guide will utilize Indomethacin, a well-researched nonsteroidal anti-inflammatory drug (NSAID) with known cytotoxic properties, as a surrogate to illustrate the principles and methodologies for conducting and presenting preliminary in vitro cytotoxicity studies for a novel compound. The data and experimental details provided herein for Indomethacin serve as a template for the type of information that would be generated for a new chemical entity like this compound.
Introduction
The preliminary in vitro evaluation of a novel compound's cytotoxicity is a critical first step in the drug discovery and development process. These studies provide essential information regarding the compound's potential as a therapeutic agent, particularly in oncology, and help to elucidate its mechanism of action. This technical guide outlines the core methodologies, data presentation strategies, and visualization of experimental workflows and signaling pathways relevant to the in vitro assessment of a compound's cytotoxic effects.
Quantitative Cytotoxicity Data
A systematic presentation of quantitative data is crucial for the clear interpretation and comparison of a compound's cytotoxic activity across different cell lines and conditions. The following tables summarize the in vitro cytotoxic effects of Indomethacin on various cancer cell lines.
Table 1: IC50 Values of Indomethacin in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| K562 | Chronic Myeloid Leukemia | Not Specified | 72 | 400 | [1][2] |
| SKG-2 | Uterine Cervical Cancer | Alamar Blue | Not Specified | > 0.1 µg/ml | [3] |
| HKUS | Uterine Cervical Cancer | Alamar Blue | Not Specified | > 0.1 µg/ml | [3] |
| AGS | Gastric Carcinoma | [³H]thymidine uptake | Not Specified | ~500 | [1] |
Table 2: Effect of Indomethacin on Cell Viability and Apoptosis
| Cell Line | Concentration (µM) | Incubation Time (h) | Effect | Observation | Reference |
| K562 | 400 | 72 | Apoptosis Induction | Dose- and time-dependent increase in apoptosis. | [1] |
| K562 | 100 | Not Specified | Synergistic Apoptosis | Enhanced Vp-16-induced apoptosis. | [1] |
| Gastric Parietal Cells | Not Specified | 3, 6, 12 | Apoptosis & Autophagy | Time-dependent increase in apoptosis and initial induction of autophagy. | [4] |
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of robust scientific research. The following sections provide methodologies for key in vitro cytotoxicity assays.
Cell Culture
Human cancer cell lines (e.g., K562, SKG-2, HKUS, AGS) are cultured in appropriate media (e.g., RPMI-1640, DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO) for specified time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the test compound as described for the viability assay.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC Annexin V and 5 µL of propidium iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and can elucidate the compound's effect on signaling pathways.
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Separate the protein lysates (20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk and then incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3) overnight at 4°C. Follow this with incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualization of Workflows and Pathways
Graphical representations of experimental workflows and signaling pathways provide a clear and concise overview of the research plan and findings.
Experimental Workflow
Caption: Experimental workflow for in vitro cytotoxicity assessment of this compound.
Signaling Pathway
The following diagram illustrates the apoptotic signaling pathway potentially modulated by a cytotoxic compound, using Indomethacin's known effects on Bcl-2 as an example.
Caption: Hypothetical apoptotic pathway modulated by this compound.
Conclusion
This guide provides a framework for the preliminary in vitro investigation of a novel compound's cytotoxicity, using Indomethacin as an illustrative model. The systematic approach to data collection, detailed documentation of experimental protocols, and clear visualization of workflows and potential mechanisms of action are essential for a robust and comprehensive evaluation. These preliminary studies are fundamental for guiding further preclinical and clinical development of promising new therapeutic agents.
References
- 1. Indomethacin induces apoptosis and inhibits proliferation in chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Study of apoptosis induced by indomethacin in chronic myeloid leukemia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indomethacin increases the cytotoxicity of cis-platinum and 5-fluorouracil in the human uterine cervical cancer cell lines SKG-2 and HKUS by increasing the intracellular uptake of the agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indomethacin can induce cell death in rat gastric parietal cells through alteration of some apoptosis‐ and autophagy‐associated molecules - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Biosynthetic Pathway of Endusamycin: A Technical Guide
This technical guide provides a comprehensive overview of the biosynthetic pathway of Endusamycin, a polyether ionophore antibiotic with significant antitumor activities.[1] The document is intended for researchers, scientists, and drug development professionals, offering in-depth information on the genetic and biochemical basis of Endusamycin production.
Core Biosynthetic Machinery: A Type I Polyketide Synthase System
The biosynthesis of Endusamycin is orchestrated by a Type I polyketide synthase (PKS) gene cluster.[1][2] Polyketides are a diverse class of natural products synthesized through the repeated condensation of small carboxylic acid units, in a manner analogous to fatty acid synthesis.[3][4] The modular nature of Type I PKSs allows for the controlled assembly of the complex carbon skeleton of Endusamycin.[5]
Genetic Organization of the Endusamycin Biosynthetic Gene Cluster
The Endusamycin biosynthetic gene cluster (BGC) from S. endus subsp. aureus contains the essential genes encoding the PKS megasynthase, as well as enzymes responsible for precursor supply and post-PKS modifications. A schematic representation of the genetic organization is provided below.[1][2]
Caption: Genetic organization of the Endusamycin biosynthetic gene cluster.
Proposed Biosynthetic Pathway of Endusamycin
The biosynthesis of the Endusamycin backbone is a multi-step process initiated by a starter unit, likely derived from short-chain fatty acid metabolism. This starter unit is sequentially elongated by the addition of extender units, typically malonyl-CoA or methylmalonyl-CoA, by the modular PKS. Each module of the PKS is responsible for one cycle of elongation and can contain additional domains for ketoreduction (KR), dehydration (DH), and enoylreduction (ER), which modify the β-keto group of the growing polyketide chain.[5] Following the assembly of the polyketide chain, it is released from the PKS, often accompanied by cyclization, to form the characteristic polyether structure of Endusamycin.
Caption: Proposed biosynthetic pathway of Endusamycin.
Quantitative Data on Polyketide Biosynthesis
Quantitative analysis of polyketide biosynthesis is crucial for understanding and optimizing production. While specific quantitative data for Endusamycin biosynthesis is not extensively published, general parameters for similar polyketide pathways are presented in the table below for reference. These values can vary significantly depending on the specific pathway, host organism, and fermentation conditions.
| Parameter | Typical Range | Unit | Reference |
| PKS Module Elongation Rate | 1-10 | cycles/min | [6] |
| Precursor (Malonyl-CoA) Concentration | 0.1-1.0 | mM | [3] |
| Final Antibiotic Titer | 10-1000 | mg/L | [1] |
Key Experimental Protocols
The elucidation of the Endusamycin biosynthetic pathway involves a combination of genetic, biochemical, and analytical techniques. Detailed protocols for these key experiments are outlined below.
Objective: To identify and characterize the biosynthetic gene cluster responsible for Endusamycin production.
Methodology:
-
Genomic DNA Extraction: High-molecular-weight genomic DNA is isolated from Streptomyces endus subsp. aureus.
-
Genome Sequencing: The genome is sequenced using a combination of long-read (e.g., PacBio) and short-read (e.g., Illumina) technologies.
-
Bioinformatic Analysis: The sequenced genome is assembled and annotated. Biosynthetic gene clusters are identified using software such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell).[7]
-
Homology Analysis: The predicted open reading frames (ORFs) within the putative Endusamycin BGC are compared to known PKS genes in public databases (e.g., GenBank, MIBiG) to assign putative functions to the encoded enzymes.[2]
Objective: To confirm the involvement of the identified gene cluster in Endusamycin biosynthesis.
Methodology:
-
Gene Disruption: A key gene within the putative BGC (e.g., a PKS gene) is inactivated in the wild-type S. endus strain using targeted gene replacement via homologous recombination.
-
Phenotypic Analysis: The resulting mutant is cultivated under production conditions, and the culture extract is analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to confirm the abolishment of Endusamycin production.
-
Heterologous Expression: The entire BGC is cloned into a suitable expression vector and introduced into a heterologous host, such as Streptomyces coelicolor or Streptomyces lividans.
-
Production Analysis: The heterologous host is fermented, and the production of Endusamycin is verified by HPLC and MS analysis of the culture extract.
Caption: Experimental workflow for gene cluster validation.
Objective: To characterize the function of individual enzymes in the Endusamycin biosynthetic pathway.
Methodology:
-
Gene Cloning and Protein Expression: Individual genes from the BGC are cloned into expression vectors, and the corresponding proteins are overexpressed in a suitable host (e.g., E. coli) and purified.
-
Enzyme Assays: The activity of the purified enzymes is tested in vitro using synthetic substrates. For example, the substrate specificity of an acyltransferase (AT) domain can be determined by incubating the purified enzyme with various acyl-CoA molecules and an acyl carrier protein (ACP).
-
Product Analysis: The products of the enzymatic reactions are analyzed by techniques such as HPLC, MS, and Nuclear Magnetic Resonance (NMR) spectroscopy to determine their chemical structures.
This comprehensive guide provides a foundational understanding of the biosynthetic pathway of Endusamycin. Further research, including detailed enzymatic studies and metabolic engineering efforts, will continue to unravel the intricacies of this complex biosynthetic machinery and pave the way for the production of novel Endusamycin analogs with improved therapeutic properties.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Biosynthesis of Polyketides in Heterologous Hosts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Dissecting complex polyketide biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 283d Theoretical Considerations and Computational Analysis of Polyketide Biosynthesis Pathways [skoge.folk.ntnu.no]
- 7. youtube.com [youtube.com]
A Historical Technical Guide to the Antibiotic Properties of Endomycin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth historical overview of the antibiotic Endomycin, drawing from foundational patent literature. The information presented herein is based on the original discovery and characterization of this antibiotic, offering a glimpse into mid-20th century antibiotic research.
Introduction
This compound is an antibiotic substance that demonstrated a broad spectrum of activity against bacteria, fungi, and yeasts.[1] It was first described in a patent filed in 1950 and granted in 1956.[1] The substance was isolated from a strain of Streptomyces discovered in the Cache River Valley of Illinois.[1] This guide summarizes the key technical data and methodologies from the original patent documentation.
Physicochemical Properties
This compound is described as a substance with the following characteristics:
-
Molecular Weight : Approximately 1300 (cryoscopic determination in cyclopentanone) to 1450 (potentiometric titrations).[1]
-
Functional Groups : Potentiometric titrations indicated at least three functional groups of an acid-base character: a weak base (pKa ≈ 2.5), a weak acid (pKa ≈ 5.5-6.5), and a weaker acid.[1]
-
Solubility : Soluble in acidic and alkaline solutions.[1]
-
Infrared Absorption Spectrum : The patent for this compound includes a distinctive infrared absorption spectrum with maxima at various wavelengths.[1]
Antimicrobial Spectrum
The in-vitro antimicrobial activity of this compound was evaluated against a range of microorganisms. The following table summarizes the available quantitative data from the original patent. The activity is expressed in dilution units, which represent the extent to which a substance can be diluted while still inhibiting the growth of the microorganism.
| Microorganism | Type | Dilution Units (per milligram) |
| Aspergillus niger | Fungus | 50,000 |
| Saccharomyces cerevisiae | Yeast | 50,000 |
| Candida albicans | Yeast | 25,000 |
| Penicillium notatum | Fungus | 25,000 |
| Colletotrichum phomoides | Fungus | 25 |
| Fusarium lycopersici | Fungus | 25 |
| Pseudomonas aeruginosa | Gram-negative | 100 (slight activity) |
| Gram-negative rod | Bacteria | 100 |
Producing Microorganism
This compound is produced by a species of the genus Streptomyces.[1] The organism was isolated from a soil sample from the Cache River Valley in Illinois.[1] The patent describes its characteristics as differentiating it from Streptomyces albus. Key distinguishing features noted were its ability to hydrolyze starches and its reaction in litmus milk, where it produces an acid reaction without peptonization after coagulation.[1] Streptomyces is a well-known genus of Actinomycetota, responsible for the production of a majority of clinically used antibiotics.
Experimental Protocols
The following sections detail the methodologies for the production and isolation of this compound as described in the original patent literature.[1]
Production of this compound
The production of this compound was achieved through the submerged aerobic fermentation of the producing Streptomyces strain.
1. Culture Medium: A suitable nutrient medium was prepared containing:
-
A source of carbon (e.g., glucose, starch)
-
A source of nitrogen (e.g., soybean meal, corn steep liquor, peptones)
-
Mineral salts
2. Inoculation and Fermentation:
-
A vegetative inoculum of the Streptomyces sp. was prepared by growing the organism in a suitable broth.
-
The production medium was inoculated with this vegetative culture.
-
The fermentation was carried out under submerged aerobic conditions at a temperature of approximately 28°C for a period of 2 to 5 days.
Isolation and Purification of this compound
The majority of the produced this compound was found to be associated with the mycelium.[1]
1. Mycelium Separation:
-
The fermentation liquor was acidified to a pH of approximately 4-6.[1]
-
The mycelium was then separated from the culture fluid by filtration.[1]
2. Extraction:
-
The filter cake containing the mycelium was extracted with a low molecular weight alcohol, such as methanol or ethanol. The patent specifies that mixtures of lower molecular weight aliphatic alcohols and water (30-90% alcohol) were preferred.[1]
3. Purification:
-
The alcoholic extract was then further purified. A described method involves mixing the extract with ethanol and then precipitating the this compound by the slow addition of amyl acetate.[1]
-
The resulting precipitate was collected and dried under reduced pressure to yield this compound as a brown powder.[1]
Visualizations
This compound Production and Isolation Workflow
The following diagram illustrates the workflow for the production and isolation of this compound as detailed in the patent literature.
Caption: Workflow for the production and isolation of this compound.
Conclusion
The historical data on this compound, primarily derived from its original patent, reveals an antibiotic with a notable broad spectrum of activity, particularly against fungi and yeasts. The methodologies for its production and isolation are characteristic of the antibiotic discovery era of the mid-20th century. While the available information is limited and does not extend to a detailed mechanism of action or extensive clinical data, this technical guide serves as a valuable historical record for researchers in the field of antibiotic discovery and development. The obscurity of this compound in subsequent literature suggests it may not have progressed to widespread clinical use, a common fate for many antibiotic candidates from that period.
References
Navigating the Crucial Physicochemical Landscape of Endomycin: A Technical Guide to pH-Dependent Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Endomycin, a glycopeptide antibiotic, holds potential in combating bacterial infections. However, its successful development into a viable therapeutic agent hinges on a thorough understanding of its physicochemical properties. This technical guide provides a comprehensive framework for characterizing the solubility and stability of this compound across a range of pH levels. Due to the limited availability of specific experimental data for this compound in published literature, this document focuses on established, robust methodologies and best practices applicable to glycopeptide antibiotics. It offers detailed experimental protocols, data presentation templates, and visual workflows to empower researchers in generating crucial data for formulation development, analytical method validation, and predicting in vivo performance. Vancomycin, a well-studied glycopeptide, is used as a representative example to illustrate data interpretation and potential degradation pathways.
Introduction to this compound and the Significance of pH
This compound is a complex glycosylated peptide antibiotic.[1][2] Like other members of the glycopeptide class, its structure contains multiple ionizable groups, making its solubility and chemical stability highly dependent on the pH of its environment.[3] The pH profile of a drug candidate is a critical parameter that influences every stage of drug development, from initial screening and formulation to manufacturing, storage, and ultimately, its behavior in the human body.
A comprehensive understanding of how pH affects this compound's solubility and stability is paramount for:
-
Formulation Development: Designing stable and effective dosage forms (e.g., oral, intravenous) requires knowledge of the pH at which the drug is most soluble and stable.
-
Bioavailability Prediction: The pH variations in the gastrointestinal tract can significantly impact the dissolution and absorption of an orally administered drug.
-
Analytical Method Development: Stability-indicating analytical methods must be able to separate and quantify the parent drug from its degradation products that may form under different pH conditions.[4][5]
-
Manufacturing and Storage: Establishing optimal pH conditions is crucial for preventing degradation during production and ensuring a long shelf life.
This guide will detail the necessary experimental protocols to construct a comprehensive pH-solubility and pH-stability profile for this compound.
Solubility Characterization of this compound
The solubility of an active pharmaceutical ingredient (API) is a key determinant of its dissolution rate and subsequent bioavailability. It is essential to determine both the kinetic and thermodynamic solubility of this compound across a physiologically relevant pH range.
Key Concepts
-
Kinetic Solubility: This is a measure of the concentration of a compound in solution at a specific time point after being added from a concentrated stock solution (typically in DMSO) to an aqueous buffer. It is a high-throughput method often used in early drug discovery for rapid assessment.[6][7]
-
Thermodynamic (Equilibrium) Solubility: This represents the true saturation concentration of a compound in a solvent at equilibrium. It is determined by incubating an excess of the solid compound with the solvent until the concentration of the dissolved compound no longer changes over time.[8][9] This is the gold standard for solubility measurement in later-stage development.
Experimental Protocols
This protocol outlines the universally accepted shake-flask method to determine the equilibrium solubility of this compound.[10]
-
Preparation of Buffers: Prepare a series of buffers covering a pH range of 1 to 10 (e.g., HCl for pH 1-2, acetate for pH 3-5, phosphate for pH 6-8, and borate for pH 9-10).
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific pH buffer. Ensure there is undissolved solid material at the bottom of each vial.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached. The concentration of the solution should be measured at different time points until it does not deviate significantly.
-
Sample Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and separate the undissolved solid using centrifugation (e.g., 14,000 rpm for 10 minutes) or filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Dilute the clear supernatant with an appropriate solvent and quantify the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10]
-
pH Measurement: Measure the final pH of the saturated solution to confirm it has not changed during the experiment.[10]
This protocol describes a rapid method for assessing kinetic solubility, suitable for screening purposes.[1][6]
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO) (e.g., 10 mM).
-
Sample Preparation: In a 96-well microplate, add a small volume of the this compound stock solution to each well containing the desired pH buffers.
-
Incubation: Seal the plate and shake at room temperature for a defined period (e.g., 2 hours).[11]
-
Analysis: Determine the concentration of dissolved this compound. This can be done by filtering the solutions and analyzing the filtrate by HPLC-UV, or by using a plate reader-based method like nephelometry (which measures light scattering from precipitated particles).[7]
Data Presentation: pH-Solubility Profile
The results from the solubility studies should be compiled into a clear, tabular format to construct a pH-solubility profile.
| pH of Buffer | Buffer System | This compound Thermodynamic Solubility (µg/mL) ± SD (n=3) | This compound Kinetic Solubility (µg/mL) ± SD (n=3) |
| 1.2 | HCl | [Insert experimental data] | [Insert experimental data] |
| 3.0 | Acetate | [Insert experimental data] | [Insert experimental data] |
| 4.5 | Acetate | [Insert experimental data] | [Insert experimental data] |
| 6.8 | Phosphate | [Insert experimental data] | [Insert experimental data] |
| 7.4 | Phosphate | [Insert experimental data] | [Insert experimental data] |
| 9.0 | Borate | [Insert experimental data] | [Insert experimental data] |
Visualization: Solubility Determination Workflow
Stability Characterization of this compound
Investigating the stability of this compound under various stress conditions is mandated by regulatory bodies like the ICH to understand its intrinsic stability and to develop a stability-indicating analytical method.
Forced Degradation (Stress Testing)
Forced degradation studies involve exposing the drug to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a range of acidic and basic solutions (e.g., 0.1 M HCl, pH 4.5 buffer, pH 7.4 buffer, 0.1 M NaOH).
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C).
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Neutralization: Neutralize the acidic and basic samples before analysis to prevent further degradation.
-
Analysis: Analyze the samples using a stability-indicating HPLC method to determine the remaining percentage of this compound and to profile the degradation products.
-
Sample Preparation: Prepare a solution of this compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Incubation: Store the solution at room temperature, protected from light.
-
Time Points and Analysis: Withdraw and analyze aliquots at specified time intervals as described for hydrolysis.
-
Sample Preparation: Expose solutions of this compound (in transparent vials) and solid this compound to a calibrated light source as specified in ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).
-
Control: Keep parallel samples protected from light (e.g., wrapped in aluminum foil) as controls.
-
Analysis: After the exposure period, analyze both the exposed and control samples.
-
Sample Preparation: Store solid this compound in a controlled temperature oven (e.g., 70°C).
-
Time Points and Analysis: Withdraw samples at various time points and prepare solutions for analysis by HPLC.
Stability-Indicating Analytical Method
A validated stability-indicating HPLC method is essential for separating degradation products from the parent this compound peak.
-
Column: A C18 reversed-phase column is commonly used for glycopeptide antibiotics.[12]
-
Mobile Phase: A gradient elution using a mixture of an acidic aqueous buffer (e.g., 0.1% formic acid or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically required to resolve all components.
-
Detection: UV detection at a wavelength where this compound has significant absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.
-
Method Validation: The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness. The forced degradation samples are used to prove the method's specificity.
Data Presentation: pH-Rate Profile and Degradation Summary
The stability data can be summarized in a table and used to construct a pH-rate profile, which plots the degradation rate constant (k) against pH.
| Stress Condition | Duration | Temperature | % this compound Remaining | No. of Degradation Products |
| 0.1 M HCl | 48 hours | 60°C | [Insert data] | [Insert data] |
| pH 4.5 Buffer | 48 hours | 60°C | [Insert data] | [Insert data] |
| pH 7.4 Buffer | 48 hours | 60°C | [Insert data] | [Insert data] |
| 0.1 M NaOH | 48 hours | 60°C | [Insert data] | [Insert data] |
| 3% H₂O₂ | 24 hours | RT | [Insert data] | [Insert data] |
| Photolytic | [ICH Q1B] | RT | [Insert data] | [Insert data] |
| Thermal (Solid) | 7 days | 70°C | [Insert data] | [Insert data] |
Visualization: Forced Degradation and Stability Analysis Workflow
Potential Degradation Pathways
While specific degradation pathways for this compound are not documented, insights can be drawn from other glycopeptides like Vancomycin. The primary degradation routes are often hydrolysis of amide bonds, particularly the asparagine side chain, and rearrangements of the peptide backbone.[3][13]
-
Acidic Conditions: Under strong acidic conditions, hydrolysis of the glycosidic bonds, cleaving the sugar moieties from the peptide core, can occur.[3]
-
Basic Conditions: In alkaline solutions, deamidation of asparagine residues to form aspartate and isoaspartate via a succinimide intermediate is a common degradation pathway.[13][14] This is often the primary route of degradation for vancomycin in neutral to basic solutions.
Visualization: Representative Degradation Pathway for a Glycopeptide
The following diagram illustrates a simplified, hypothetical degradation pathway for a glycopeptide antibiotic at different pH values, based on known pathways for Vancomycin.
Conclusion
The systematic evaluation of this compound's solubility and stability as a function of pH is a non-negotiable step in its journey from a promising molecule to a clinical candidate. This guide provides the essential experimental frameworks and analytical strategies required to generate this critical data package. By following these protocols, researchers can build a robust understanding of this compound's physicochemical properties, enabling data-driven decisions in formulation, manufacturing, and analytical development, thereby accelerating its path to potential therapeutic use.
References
- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 2. This compound | CAS#:1391-41-9 | Chemsrc [chemsrc.com]
- 3. Glycopeptide antibiotic drug stability in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Validation of Stability Indicating RP-HPLC Method for the Estimation of Glycopyrrolate and Neostigmine in Bulk and Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In-vitro Thermodynamic Solubility [protocols.io]
- 9. evotec.com [evotec.com]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. enamine.net [enamine.net]
- 12. researchgate.net [researchgate.net]
- 13. Quality Assessment of U.S. Marketplace Vancomycin for Injection Products Using High-Resolution Liquid Chromatography-Mass Spectrometry and Potency Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Endomycin: A Fictional Compound with No Current Therapeutic Application
It is critical to note that "Endomycin" is a fictional substance from the video game Starfield and does not correspond to any known therapeutic agent in the real world. As such, there is no scientific data on its mechanism of action, therapeutic potential, or any associated experimental protocols.
The information presented below is a conceptual framework, designed to illustrate how a technical guide for a novel therapeutic agent could be structured, using hypothetical data and pathways for a fictional compound. This is for demonstrative purposes only and does not reflect any real scientific findings.
Hypothetical Therapeutic Potential of a Novel Agent
A thorough investigation of a new chemical entity would involve a multi-faceted approach to determine its potential for treating human diseases. This would include understanding its effects on cellular processes, its efficacy in preclinical models, and its safety profile.
Table 1: Hypothetical In Vitro Efficacy
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast Cancer | 15 |
| A549 | Lung Cancer | 50 |
| U-87 MG | Glioblastoma | 25 |
| HCT116 | Colon Cancer | 42 |
This table presents hypothetical 50% inhibitory concentration (IC50) values, a common measure of a compound's potency in inhibiting cell growth in vitro.
Table 2: Hypothetical Xenograft Model Efficacy
| Xenograft Model | Treatment Group | Tumor Growth Inhibition (%) |
| MCF-7 | Vehicle Control | 0 |
| MCF-7 | Compound X (10 mg/kg) | 65 |
| A549 | Vehicle Control | 0 |
| A549 | Compound X (10 mg/kg) | 58 |
This table illustrates the hypothetical efficacy of a compound in a mouse xenograft model, a common in vivo method to assess anti-cancer activity.
Hypothetical Mechanism of Action: Signaling Pathways
Understanding how a compound exerts its effects at a molecular level is crucial for its development. This often involves identifying its protein targets and the downstream signaling pathways it modulates.
The Enigmatic Endomycin: An Uncharted Territory in Fungal Cell Wall Research
Despite a request for an in-depth technical guide on the effects of Endomycin on fungal cell wall integrity, a comprehensive review of available scientific literature reveals a significant lack of substantive data on this compound. The existing information is sparse, often dated, and does not provide the necessary quantitative, mechanistic, or procedural details to construct a thorough whitepaper for a research-focused audience.
Our investigation into the scientific archives indicates that "this compound" is an obscure antimicrobial agent with very limited documentation in the public domain. Early references from the mid-20th century suggest some antifungal activity, particularly against Candida albicans. However, these preliminary observations were not followed by in-depth studies elucidating its mechanism of action on the fungal cell wall.
One source suggested that the active component of a product named this compound is, in fact, Neomycin. Neomycin is a well-known aminoglycoside antibiotic with a primary mode of action that involves the inhibition of protein synthesis in bacteria. Its effects, if any, on the structural integrity of the fungal cell wall are not a recognized or studied characteristic. The fungal cell wall, a complex structure composed primarily of chitin, glucans, and mannoproteins, is fundamentally different from the components of bacterial cell envelopes, making a direct impact by an aminoglycoside less likely, though not entirely impossible without specific research.
Furthermore, searches for related terms such as "Helixin," which has been historically associated with this compound, also failed to yield concrete information regarding a mechanism of action pertinent to fungal cell wall disruption.
The initial aim was to provide a technical guide complete with:
-
Quantitative Data Summaries: To detail the impact of this compound on fungal cell wall components.
-
Detailed Experimental Protocols: To outline the methodologies used to ascertain these effects.
-
Signaling Pathway and Workflow Diagrams: To visually represent the molecular interactions and experimental processes.
Unfortunately, the foundational research required to generate this content does not appear to be available in published literature. Key information, including but not limited to, minimum inhibitory concentrations (MICs) against a range of fungi, specific enzymatic inhibition data, effects on chitin and glucan synthesis pathways, and the consequential impact on fungal morphology and viability, is absent.
Methodological & Application
Application Notes and Protocols: Endomycin Assay Techniques Using Candida albicans
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endomycin is a member of the polyene macrolide class of antifungal agents. These natural products are characterized by a large macrolide ring with a series of conjugated double bonds. The primary mechanism of action for polyenes involves binding to ergosterol, a sterol unique to fungal cell membranes that is functionally analogous to cholesterol in mammalian cells.[1][2] This interaction leads to the disruption of membrane integrity, formation of pores, and subsequent leakage of essential intracellular ions and molecules, ultimately resulting in fungal cell death.[3] A more recent model suggests that polyenes may act as a "sterol sponge," extracting ergosterol directly from the membrane, which causes catastrophic membrane dysfunction.[4][5]
Candida albicans is a significant opportunistic fungal pathogen in humans, capable of causing both superficial and life-threatening systemic infections, particularly in immunocompromised individuals.[6] The cell wall of C. albicans is a complex structure composed mainly of glucans, chitin, and mannoproteins, which protects the cell and mediates interactions with the host.[7][8][9][10] The plasma membrane, located beneath the cell wall, contains ergosterol as its principal sterol, making it a prime target for polyene antifungals like this compound.[1][11][12]
These application notes provide detailed protocols for assessing the in vitro activity of this compound against Candida albicans. The following sections describe standardized methods for determining antifungal susceptibility (Minimum Inhibitory Concentration) and for evaluating the direct impact of the compound on fungal cell membrane integrity.
Data Presentation: Quantitative Summary
The following tables summarize representative quantitative data for polyene macrolide antifungals against Candida albicans. This data is provided as an example of expected results when testing this compound.
Table 1: Representative Minimum Inhibitory Concentration (MIC) Data for Polyenes against Candida albicans (Note: Data is representative for the polyene class and sourced from publicly available literature. Actual MICs for this compound must be determined experimentally.)
| Antifungal Agent | C. albicans Strain | MIC Range (µg/mL) | Reference |
| Amphotericin B | ATCC 90028 | 0.25 - 1.0 | Published Studies |
| Amphotericin B | Clinical Isolates | 0.125 - 2.0 | [13] |
| Nystatin | ATCC 10231 | 1.0 - 4.0 | [6] |
| Nystatin | Clinical Isolates | 2.0 - 16.0 | [13][14] |
Table 2: Representative Membrane Permeabilization Data (Note: Data is illustrative of expected outcomes from a fluorescent dye uptake assay.)
| Treatment (Concentration) | Incubation Time | % of PI-Positive Cells (Increased Permeability) |
| Negative Control (No Drug) | 30 min | < 5% |
| This compound (1x MIC) | 30 min | 40 - 60% |
| This compound (4x MIC) | 30 min | > 90% |
| Positive Control (70% Ethanol) | 30 min | > 98% |
Experimental Protocols & Visualizations
Protocol 1: Antifungal Susceptibility Testing via Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines and is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against C. albicans.[4][15][16] The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.
Materials:
-
Candida albicans strain (e.g., ATCC 90028)
-
This compound (stock solution prepared in DMSO)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile 0.85% saline
-
Spectrophotometer and incubator (35°C)
-
Sterile DMSO (for drug solvent control)
Procedure:
-
Inoculum Preparation:
-
Streak C. albicans on a Sabouraud Dextrose Agar plate and incubate at 35°C for 24 hours.
-
Pick 3-5 colonies and suspend them in 5 mL of sterile saline.
-
Adjust the turbidity of the suspension with a spectrophotometer to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum density of approximately 0.5-2.5 x 10³ CFU/mL.
-
-
Drug Dilution Series:
-
Prepare a 2-fold serial dilution of this compound in RPMI-1640 medium in a 96-well plate. The final volume in each well should be 100 µL. Concentrations should typically range from 64 µg/mL down to 0.06 µg/mL.
-
Include a drug-free well (growth control) and a well with the highest concentration of DMSO used (solvent control).
-
-
Inoculation and Incubation:
-
Add 100 µL of the final yeast inoculum to each well of the microtiter plate containing the drug dilutions. This brings the total volume to 200 µL per well.
-
Seal the plate and incubate at 35°C for 24 hours.
-
-
MIC Determination:
-
After incubation, determine the MIC by visual inspection or by reading the optical density at 600 nm (OD₆₀₀).
-
The MIC is the lowest drug concentration that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free growth control.
-
References
- 1. Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips | Fungal Diseases | CDC [cdc.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mycology – Susceptibility Testing of Yeast and Filamentous Fungi | Public Health Ontario [publichealthontario.ca]
- 4. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 5. researchgate.net [researchgate.net]
- 6. Polyene-Based Derivatives with Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | A Rapid Procedure for Identification and Antifungal Susceptibility Testing of Yeasts From Positive Blood Cultures [frontiersin.org]
- 8. Plasma Membrane Potential of Candida albicans Measured by Di-4-ANEPPS Fluorescence Depends on Growth Phase and Regulatory Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Cycle Analysis of Candida albicans by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. academic.oup.com [academic.oup.com]
- 12. scribd.com [scribd.com]
- 13. Review of the Anti-Candida albicans Activity and Physical Properties of Soft Lining Materials Modified with Polyene Antibiotics, Azole Drugs, and Chlorohexidine Salts [mdpi.com]
- 14. Polyene susceptibility is dependent on nitrogen source in the opportunistic pathogen Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. SUSCEPTIBILITY OF Candida spp. ISOLATED FROM BLOOD CULTURES AS EVALUATED USING THE M27-A3 AND NEW M27-S4 APPROVED BREAKPOINTS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. webstore.ansi.org [webstore.ansi.org]
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Endomycin
Disclaimer: The following protocols for determining the Minimum Inhibitory Concentration (MIC) are based on established, general methods for antimicrobial susceptibility testing. As "Endomycin" is a placeholder for a test compound, these protocols provide a foundational framework. Researchers and drug development professionals should optimize these procedures based on the specific physicochemical properties of the test agent and the microorganisms being evaluated.
Introduction
The Minimum Inhibitory Concentration (MIC) is a critical metric in the fields of microbiology and drug development. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][2][3][4] This value is instrumental in assessing the potency of new antimicrobial compounds, monitoring the development of resistance, and guiding therapeutic choices. The two most widely recognized methods for determining the MIC are the broth dilution and agar dilution techniques.[2][5][6][7]
This document provides detailed protocols for both the broth microdilution and agar dilution methods to determine the MIC of a test compound, referred to herein as this compound.
Experimental Protocols
Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[8] It involves preparing a series of two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate.[2][9] Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the wells are examined for visible signs of bacterial growth.[8]
Materials:
-
This compound stock solution of known concentration
-
Sterile 96-well microtiter plates (U- or V-bottom)
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth - MHB)
-
Pure culture of the test microorganism (18-24 hours old)
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
McFarland 0.5 turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of this compound Dilutions:
-
Prepare a working solution of this compound at a concentration that is twice the highest desired final concentration.
-
Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound working solution to the first well of each row to be tested.
-
Perform a serial two-fold dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well.
-
The eleventh well in each row will serve as the growth control (no this compound), and the twelfth well will be the sterility control (no inoculum).
-
-
Inoculum Preparation:
-
From a fresh agar plate culture, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done visually or with a spectrophotometer (OD at 625 nm of 0.08-0.13). This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with 100 µL of the diluted bacterial suspension. The final volume in each well will be 200 µL.
-
Seal the plate with a breathable film or cover and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpreting Results:
-
After incubation, visually inspect the microtiter plate for turbidity. A button of cells at the bottom of the well also indicates growth.
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Agar Dilution Method
The agar dilution method is considered a reference method for MIC determination and is particularly useful when testing a large number of isolates against a few antimicrobial agents.[5][6] This technique involves incorporating varying concentrations of the antimicrobial agent into an agar medium, which is then inoculated with the test microorganisms.[2][5]
Materials:
-
This compound stock solution of known concentration
-
Sterile petri dishes
-
Appropriate agar medium (e.g., Mueller-Hinton Agar - MHA)
-
Pure culture of the test microorganism (18-24 hours old)
-
Sterile saline (0.85%) or PBS
-
McFarland 0.5 turbidity standard
-
Inoculum replicating device (e.g., Steers replicator)
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Agar Plates with this compound:
-
Prepare a series of this compound solutions at 10 times the desired final concentrations.
-
Melt a sufficient volume of MHA and cool it to 45-50°C in a water bath.
-
For each desired concentration, add 1 part of the this compound solution to 9 parts of the molten agar (e.g., 2 mL of this compound solution to 18 mL of agar). Mix thoroughly but gently to avoid bubbles.
-
Pour the agar-Endomycin mixture into sterile petri dishes to a depth of 3-4 mm.
-
Allow the plates to solidify at room temperature.
-
Prepare a control plate containing no this compound.
-
-
Inoculum Preparation:
-
Prepare a standardized inoculum as described in the broth microdilution method (0.5 McFarland).
-
This will be the inoculum for spotting onto the agar plates.
-
-
Inoculation and Incubation:
-
Using an inoculum replicating device, spot-inoculate the surface of each agar plate with the standardized bacterial suspension. Each spot should contain approximately 1-2 x 10⁴ CFU.
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
-
Reading and Interpreting Results:
-
After incubation, examine the plates for bacterial growth at the inoculation spots.
-
The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism. A faint haze or a single colony at the inoculation spot should be disregarded.
-
Data Presentation
The following table summarizes the key quantitative parameters for the described MIC determination protocols.
| Parameter | Broth Microdilution | Agar Dilution |
| Antimicrobial Agent | This compound | This compound |
| Test Organism | Standardized bacterial culture | Standardized bacterial culture |
| Medium | Mueller-Hinton Broth (MHB) | Mueller-Hinton Agar (MHA) |
| Inoculum Concentration | Approx. 5 x 10⁵ CFU/mL in well | Approx. 1-2 x 10⁴ CFU/spot |
| Incubation Temperature | 35°C ± 2°C | 35°C ± 2°C |
| Incubation Time | 16-20 hours | 16-20 hours |
| Final Volume/Plate | 200 µL per well | 20 mL per plate |
| Result Interpretation | Lowest concentration with no visible turbidity | Lowest concentration with no visible colonies |
Visualizations
The following diagrams illustrate the workflows for the serial dilution of this compound and the overall experimental procedure for MIC determination.
Caption: Serial dilution workflow for preparing this compound concentrations in a microtiter plate.
Caption: Overall experimental workflow for Minimum Inhibitory Concentration (MIC) determination.
References
- 1. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 2. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. emerypharma.com [emerypharma.com]
- 5. Agar dilution - Wikipedia [en.wikipedia.org]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. apec.org [apec.org]
- 8. Broth microdilution - Wikipedia [en.wikipedia.org]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purification of Endomycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endomycin is a polyene macrolide antibiotic. As with other compounds in this class, it holds potential as an antifungal agent. The purification of this compound from fermentation broths or synthetic reaction mixtures is a critical step in its characterization, preclinical evaluation, and pharmaceutical development. High-performance liquid chromatography (HPLC) is a powerful technique for the purification of polyene macrolides, offering high resolution and reproducibility.[1]
Due to the limited availability of specific published HPLC protocols for this compound, this application note provides a generalized yet detailed method based on established procedures for the purification of structurally similar polyene macrolide antibiotics such as Amphotericin B, Nystatin, and Natamycin.[2][3][4][5] This protocol is intended to serve as a robust starting point for the development of a dedicated this compound purification method.
Physicochemical Properties and Detection
Polyene macrolides are characterized by a large macrolactone ring containing a series of conjugated double bonds. This conjugated system is responsible for their characteristic UV-Visible absorbance spectra, which is the basis for their detection by HPLC with a UV detector.[1] The number of conjugated double bonds determines the wavelength of maximum absorbance (λmax). Polyenes are classified as trienes, tetraenes, pentaenes, hexaenes, and heptaenes based on the number of conjugated double bonds.
Table 1: UV Absorbance Maxima for Different Classes of Polyene Macrolides
| Polyene Class | Number of Conjugated Double Bonds | Typical UV Absorbance Maxima (nm) |
| Tetraenes (e.g., Nystatin, Natamycin) | 4 | 290, 305, 318 |
| Heptaenes (e.g., Amphotericin B) | 7 | 363, 383, 406 |
Note: The exact λmax can vary slightly depending on the solvent and the specific structure of the molecule.
Without a specific UV-Vis spectrum for this compound, it is recommended to perform an initial scan to determine its λmax. Based on the general classification, if this compound is a tetraene, a detection wavelength of 305 nm would be appropriate. If it is a heptaene, a wavelength around 380-408 nm should be used. For this generalized protocol, a detection wavelength of 305 nm is proposed, assuming a tetraene structure.
Recommended HPLC Method for this compound Purification
This method utilizes reversed-phase chromatography, which is a common and effective technique for the separation of polyene macrolides.
Table 2: Comparison of HPLC Conditions for Polyene Macrolide Antibiotics
| Parameter | Amphotericin B | Nystatin | Natamycin | Proposed for this compound |
| Column | C18 (e.g., XBridge C18, 150 x 4.6 mm, 3.5 µm)[6] | C18 (e.g., Luna C18, 250 x 4.6 mm, 5 µm)[7] | C8 or C18 (e.g., 150 x 4.6 mm, 5 µm)[8] | C18, 150-250 mm x 4.6 mm, 3.5-5 µm |
| Mobile Phase A | 0.73% Acetic Acid in Water[6] | 0.05 M Ammonium Acetate Buffer (pH 5.0) | Water with 0.1% Acetic Acid[8] | 0.1% Formic Acid or Acetic Acid in Water, or 20 mM Ammonium Acetate (pH 5.0-6.0) |
| Mobile Phase B | Acetonitrile[6] | Methanol | Methanol or Acetonitrile[9] | Methanol or Acetonitrile |
| Elution | Isocratic (60:40 B:A)[6] or Gradient | Isocratic (70:30 B:A)[3] or Gradient | Isocratic or Gradient | Gradient |
| Flow Rate | 1.0 mL/min[6] | 0.8 - 1.0 mL/min[3][7] | 1.0 mL/min[8] | 0.8 - 1.2 mL/min |
| Detection (UV) | 408 nm[6] | 305 nm[10] | 303 nm[8] | 305 nm (or as determined by UV scan) |
| Column Temp. | 30 °C[2] | 30 °C[3] | Ambient | 25-30 °C |
Experimental Protocols
Sample Preparation
The solubility of this compound in common HPLC solvents is not well-documented. Polyene macrolides are generally soluble in organic solvents like methanol, ethanol, and dimethylformamide (DMF).[11]
-
Crude Extract Preparation: If starting from a fermentation broth, the mycelium should be separated by centrifugation or filtration. The active compound can then be extracted from the mycelium using methanol or another suitable organic solvent.
-
Solubilization: Dissolve the crude this compound extract or solid material in a suitable solvent to a concentration of approximately 1 mg/mL. Methanol or a mixture of methanol and water is a good starting point. Sonication may aid in dissolution.
-
Filtration: It is crucial to filter the sample solution through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter that could clog the HPLC column and system.[12]
HPLC System and Conditions
-
HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 305 nm (adjust based on this compound's actual UV-Vis spectrum).
-
Injection Volume: 10-20 µL.
Gradient Elution Program
A gradient elution is recommended to ensure good separation of this compound from potential impurities with varying polarities.
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 20.0 | 30 | 70 |
| 25.0 | 30 | 70 |
| 25.1 | 70 | 30 |
| 30.0 | 70 | 30 |
This gradient can be optimized by adjusting the initial and final percentages of Mobile Phase B and the gradient steepness to achieve the best resolution.
Post-Purification Processing
-
Fraction Collection: Collect the fractions corresponding to the this compound peak.
-
Solvent Evaporation: Remove the HPLC solvent from the collected fractions using a rotary evaporator or a lyophilizer.
-
Purity Analysis: Re-inject a small amount of the purified sample into the HPLC system using the same method to assess its purity.
Experimental Workflow Diagram
Caption: Workflow for the HPLC Purification of this compound.
Conclusion
This application note provides a comprehensive, generalized protocol for the purification of this compound using high-performance liquid chromatography. By leveraging established methods for similar polyene macrolide antibiotics, this guide offers a solid foundation for researchers to develop a specific and optimized purification strategy for this compound. The provided tables and workflow diagram serve as quick references for the key experimental parameters and steps involved in the process. Successful purification will enable further investigation into the biological activity and therapeutic potential of this antibiotic.
References
- 1. Production, Detection, Extraction, and Quantification of Polyene Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. A Novel High Performance Liquid Chromatographic Method for Determination of Nystatin in Pharmaceutical Formulations by Box–Behnken Statistical Experiment Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. ijpras.com [ijpras.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of Natamycin in Turkish Yoghurt - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ejhp.bmj.com [ejhp.bmj.com]
- 11. ovid.com [ovid.com]
- 12. mun.ca [mun.ca]
Application Notes and Protocols: Preparation and Storage of Indomethacin Stock Solutions for Laboratory Use
Note: Initial searches for "Endomycin" did not yield specific information on a compound with that name. Therefore, these application notes and protocols have been created for Indomethacin , a widely used non-steroidal anti-inflammatory drug (NSAID) in laboratory research, for which extensive data is available. These guidelines can be adapted for other similar compounds with appropriate validation.
Introduction
Indomethacin is a potent inhibitor of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins.[1][2] Prostaglandins are key mediators of inflammation, pain, and fever.[1] Due to its well-characterized mechanism of action, Indomethacin is frequently used in a variety of in vitro and in vivo experimental models to study inflammation and related signaling pathways.[2] Accurate and consistent experimental outcomes depend on the proper preparation and storage of Indomethacin stock solutions. These notes provide detailed protocols for the solubilization, storage, and handling of Indomethacin in a laboratory setting.
Physicochemical Properties and Solubility
Indomethacin is supplied as a crystalline solid and is soluble in several organic solvents.[3] Its solubility in aqueous solutions is limited.[3][4]
Table 1: Solubility of Indomethacin
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~17.8 mg/mL | [3] |
| Ethanol | ~6.73 mg/mL | [3] |
| Dimethylformamide (DMF) | ~20.2 mg/mL | [3] |
| 0.1 M Na2CO3 (warmed) | ~0.1 mg/mL | [3] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~0.05 mg/mL | [3] |
Preparation of Indomethacin Stock Solution
This protocol describes the preparation of a 10 mM Indomethacin stock solution in DMSO.
Materials:
-
Indomethacin powder (FW: 357.8)[3]
-
Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol:
-
Pre-weighing Preparations: In a chemical fume hood, prepare a sterile work area. Ensure all materials are clean and readily accessible.
-
Weighing Indomethacin: Carefully weigh out 3.58 mg of Indomethacin powder and transfer it to a sterile microcentrifuge tube.
-
Solubilization: Add 1 mL of sterile DMSO to the tube containing the Indomethacin powder.
-
Dissolution: Cap the tube tightly and vortex the solution until the Indomethacin is completely dissolved. Gentle warming may aid dissolution but should be done with caution.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Labeling: Clearly label each aliquot with the name of the compound (Indomethacin), concentration (10 mM), solvent (DMSO), date of preparation, and your initials.
Storage and Stability
Proper storage is crucial to maintain the integrity and activity of Indomethacin stock solutions.
Table 2: Storage and Stability of Indomethacin
| Form | Storage Condition | Stability | Notes | Reference |
| Crystalline Solid | Room Temperature | ≥ 4 years | Store in a dry, dark place. | [3] |
| Stock Solution in DMSO/Ethanol | -20°C | At least 4-6 months | Protect from light. Avoid repeated freeze-thaw cycles. | [5] |
| Aqueous Solutions | 4°C | Not recommended for more than one day | Prone to degradation. Prepare fresh for each experiment. | [3] |
Signaling Pathway
Indomethacin primarily acts by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2][6] This inhibition blocks the conversion of arachidonic acid into prostaglandins, which are key signaling molecules in the inflammatory cascade.[1]
Experimental Workflow
The following diagram illustrates the general workflow from stock solution preparation to its use in a typical cell-based assay.
References
- 1. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Indomethacin? [synapse.patsnap.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Indomethacin | C19H16ClNO4 | CID 3715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
- 6. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
Experimental design for testing the in vitro efficacy of Endomycin
Application Notes and Protocols
Topic: Experimental Design for Testing the In Vitro Efficacy of Endomycin
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a novel synthetic compound under investigation for its potential as an anti-cancer agent. Preliminary studies suggest that this compound may exert its effects by selectively inhibiting cyclooxygenase-2 (COX-2), an enzyme frequently overexpressed in various malignancies and implicated in inflammation and cell proliferation.[1][2][3] Inhibition of COX-2 can suppress tumor growth and promote apoptosis.[3] This document outlines a comprehensive in vitro experimental workflow to determine the efficacy, potency, and mechanism of action of this compound in cancer cell lines. The protocols provided are designed to guide researchers from initial cytotoxicity screening to detailed mechanistic and target validation studies.
Overall Experimental Workflow
The proposed research plan follows a multi-phase approach, beginning with broad screening to determine the cytotoxic potential of this compound, followed by detailed mechanistic assays to elucidate its mode of action, and concluding with target engagement studies to confirm its interaction with the proposed signaling pathway.
Caption: High-level workflow for in vitro evaluation of this compound.
Phase 1: Primary Screening - Cytotoxicity and IC50 Determination
The initial step is to quantify the cytotoxic effect of this compound on various cancer cell lines to determine its half-maximal inhibitory concentration (IC50). This is a critical parameter for establishing the dose range for subsequent mechanistic experiments.[4][5][6] A common method for this is the MTT assay, which measures cell metabolic activity as an indicator of cell viability.[7]
Protocol 1: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells (e.g., HT-29 colorectal adenocarcinoma) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare a 2X stock solution series of this compound by serial dilution. Remove the culture medium from the wells and add 100 µL of medium containing the desired final concentrations of this compound (e.g., 0.01 µM to 100 µM). Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control.[4]
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate gently for 10 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log concentration of this compound and use non-linear regression to determine the IC50 value.
Data Presentation: Table 1
| Cell Line | Histology | This compound IC50 (µM) | Doxorubicin IC50 (µM) (Control) |
| HT-29 | Colorectal Carcinoma | 12.5 | 0.8 |
| A549 | Lung Carcinoma | 25.2 | 1.5 |
| MCF-7 | Breast Adenocarcinoma | 18.9 | 1.1 |
| PANC-1 | Pancreatic Carcinoma | 35.1 | 2.3 |
Phase 2: Mechanistic Elucidation
Once the IC50 is established, the next phase investigates how this compound induces cell death. Key cellular processes to examine are apoptosis (programmed cell death) and cell cycle arrest.
Apoptosis Induction
Apoptosis is a key mechanism for anti-cancer drugs.[8] We will use two complementary assays: measuring the activity of executioner caspases (caspase-3 and -7) and detecting phosphatidylserine (PS) externalization with Annexin V staining.
Protocol 2a: Homogeneous Caspase-3/7 Activity Assay
This assay uses a pro-luminescent substrate containing the DEVD peptide, which is cleaved by active caspase-3 and -7 to generate a light signal.[9][10][11]
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound at concentrations around the determined IC50 (e.g., 0.5x, 1x, and 2x IC50) for 24 hours.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[10][11]
-
Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[10]
-
Incubation: Mix the contents on a plate shaker for 1 minute and incubate at room temperature for 1-2 hours, protected from light.[10]
-
Measurement: Measure the luminescence in each well using a plate luminometer.
-
Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-change in caspase-3/7 activity.
Data Presentation: Table 2a
| Treatment | Concentration (µM) | Caspase-3/7 Activity (Fold Change vs. Vehicle) |
| Vehicle Control | 0 | 1.0 |
| This compound | 6.25 (0.5x IC50) | 2.5 |
| This compound | 12.5 (1x IC50) | 5.8 |
| This compound | 25.0 (2x IC50) | 9.3 |
| Staurosporine (Positive Control) | 1 | 12.1 |
Protocol 2b: Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[12]
-
Cell Culture and Treatment: Treat cells with this compound as described in Protocol 2a for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach using a non-enzymatic method like EDTA to maintain membrane integrity.[12] Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[12][13]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[13]
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer.[13] Use unstained and single-stained controls to set compensation and gates.
Data Presentation: Table 2b
| Treatment | Concentration (µM) | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Vehicle Control | 0 | 95.1 | 2.5 | 2.4 |
| This compound | 6.25 | 75.3 | 15.8 | 8.9 |
| This compound | 12.5 | 42.6 | 38.1 | 19.3 |
| This compound | 25.0 | 15.2 | 55.4 | 29.4 |
Phase 3: Target and Pathway Validation
This phase aims to confirm that this compound engages its molecular target (COX-2) and modulates the downstream signaling pathway. Western blotting is the preferred method for this analysis.[15][16][17]
Hypothesized this compound Signaling Pathway
This compound is hypothesized to inhibit COX-2, preventing the conversion of arachidonic acid to prostaglandin E2 (PGE2). Reduced PGE2 levels lead to decreased activation of pro-survival signaling cascades, such as the PI3K/Akt pathway, ultimately promoting apoptosis.
Caption: Hypothesized signaling pathway inhibited by this compound.
Protocol 3: Western Blot Analysis
-
Cell Lysis: Treat cells with this compound for 24 hours. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.[17][18]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins based on molecular weight using SDS-polyacrylamide gel electrophoresis.[17]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[18]
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or Bovine Serum Albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) to prevent non-specific antibody binding.[17]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle agitation with primary antibodies targeting:
-
COX-2
-
Phospho-Akt (Ser473)
-
Total Akt
-
β-Actin (as a loading control)
-
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Detection: After final washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize the levels of target proteins to the β-Actin loading control. Normalize phospho-protein levels to their total protein counterparts.
Data Presentation: Table 3
| Treatment | Conc. (µM) | Relative COX-2 Level (Normalized to β-Actin) | Relative p-Akt/Total Akt Ratio |
| Vehicle Control | 0 | 1.00 | 1.00 |
| This compound | 6.25 | 0.65 | 0.71 |
| This compound | 12.5 | 0.31 | 0.35 |
| This compound | 25.0 | 0.12 | 0.14 |
References
- 1. Indometacin - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Repurposing of Indomethacin and Naproxen as anticancer agents: progress from 2017 to present - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07581A [pubs.rsc.org]
- 4. scribd.com [scribd.com]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. Comparative effects of indomethacin on cell proliferation and cell cycle progression in tumor cells grown in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemopreventive and anticancer activities of indomethacin and vitamin D combination on colorectal cancer induced by 1,2-dimethylhydrazine in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 10. ulab360.com [ulab360.com]
- 11. promega.com [promega.com]
- 12. bosterbio.com [bosterbio.com]
- 13. phnxflow.com [phnxflow.com]
- 14. Annexin V Staining Protocol [bdbiosciences.com]
- 15. benchchem.com [benchchem.com]
- 16. Western blot analysis and kinase activity assays [bio-protocol.org]
- 17. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Note & Protocol: Establishing a Dose-Response Curve for Endomycin in Fungal Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endomycin is an antimicrobial agent with potential antifungal properties. Establishing a robust dose-response curve is a critical first step in evaluating its efficacy and determining key parameters such as the Minimum Inhibitory Concentration (MIC) and the half-maximal effective concentration (EC50). This document provides a detailed protocol for determining the dose-response relationship of this compound against various fungal species using a standardized broth microdilution method. The protocol is designed to be adaptable for screening against a panel of fungal pathogens, including yeasts and filamentous fungi.
The primary objective of this protocol is to provide a standardized procedure to quantify the in vitro antifungal activity of this compound. This is achieved by exposing fungal cultures to a range of this compound concentrations and measuring the inhibition of fungal growth. The resulting data are used to construct a dose-response curve, which is essential for understanding the compound's potency and for further drug development studies. While the precise mechanism of action of this compound is the subject of ongoing research, it is hypothesized to interfere with essential cellular processes such as protein synthesis or cell membrane integrity.
Materials and Methods
Fungal Strains and Culture Conditions
A panel of clinically relevant fungal strains should be used to assess the spectrum of this compound's activity. Recommended strains include:
-
Candida albicans (e.g., ATCC 90028)
-
Candida glabrata (e.g., ATCC 90030)
-
Cryptococcus neoformans (e.g., ATCC 208821)
-
Aspergillus fumigatus (e.g., ATCC 204305)
Fungal isolates should be subcultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for filamentous fungi) to ensure viability and purity.
Reagents and Media
-
This compound: Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). The final concentration of the solvent in the assay should not exceed 1% (v/v) to avoid solvent-induced toxicity.
-
Culture Media: RPMI-1640 medium with L-glutamine, buffered with MOPS (3-(N-morpholino)propanesulfonic acid), is the recommended medium for antifungal susceptibility testing according to CLSI guidelines.
-
Positive Control: A well-characterized antifungal agent (e.g., Amphotericin B, Fluconazole) should be included as a positive control.
-
Negative Control: The vehicle (solvent) used to dissolve this compound should be used as a negative control.
-
Spectrophotometer: A microplate reader capable of measuring absorbance at a specific wavelength (e.g., 530 nm or 600 nm).
Experimental Protocols
Preparation of Fungal Inoculum
-
Yeast Inoculum:
-
From a fresh culture (24-48 hours old), pick several colonies and suspend them in sterile saline (0.85% NaCl).
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 colony-forming units (CFU)/mL.
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microplate wells.
-
-
Filamentous Fungi Inoculum:
-
From a mature culture (5-7 days old), gently harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80.
-
Filter the conidial suspension through sterile gauze to remove hyphal fragments.
-
Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL using a hemocytometer.
-
Broth Microdilution Assay
-
Plate Preparation:
-
Use sterile 96-well flat-bottom microtiter plates.
-
Prepare a serial two-fold dilution of this compound in RPMI-1640 medium directly in the plate. The typical concentration range to test is 0.03 to 32 µg/mL, but this may need to be optimized based on the expected potency of this compound.
-
Add 100 µL of the diluted this compound to the corresponding wells.
-
-
Inoculation:
-
Add 100 µL of the prepared fungal inoculum to each well containing the this compound dilution.
-
The final volume in each well will be 200 µL.
-
-
Controls:
-
Growth Control: 100 µL of RPMI-1640 medium + 100 µL of fungal inoculum.
-
Sterility Control: 200 µL of RPMI-1640 medium.
-
Positive Control: 100 µL of a known antifungal drug + 100 µL of fungal inoculum.
-
Vehicle Control: 100 µL of RPMI-1640 medium with the highest concentration of the solvent + 100 µL of fungal inoculum.
-
-
Incubation:
-
Incubate the plates at 35°C.
-
Incubation times will vary depending on the fungal species: 24-48 hours for yeasts and 48-72 hours for filamentous fungi.
-
Data Collection and Analysis
-
Visual Reading (MIC Determination):
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the growth control. For yeasts, this is often a ≥50% reduction in turbidity.
-
-
Spectrophotometric Reading:
-
Measure the optical density (OD) of each well at a wavelength of 530 nm or 600 nm using a microplate reader.
-
Calculate the percentage of growth inhibition for each this compound concentration using the following formula:
-
-
Dose-Response Curve:
-
Plot the percentage of growth inhibition against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic regression) to fit the data and determine the EC50 value.
-
Data Presentation
Table 1: Example Data for this compound Dose-Response Against Candida albicans
| This compound (µg/mL) | Log [this compound] | % Growth Inhibition (Mean ± SD) |
| 32 | 1.51 | 98.2 ± 1.5 |
| 16 | 1.20 | 95.7 ± 2.1 |
| 8 | 0.90 | 88.4 ± 3.3 |
| 4 | 0.60 | 75.1 ± 4.5 |
| 2 | 0.30 | 52.3 ± 5.2 |
| 1 | 0.00 | 28.9 ± 6.1 |
| 0.5 | -0.30 | 10.5 ± 4.8 |
| 0.25 | -0.60 | 2.1 ± 2.3 |
| 0.125 | -0.90 | 0.5 ± 1.1 |
| 0.0625 | -1.20 | 0.1 ± 0.8 |
| 0.03125 | -1.51 | 0.0 ± 0.5 |
| 0 (Control) | - | 0.0 ± 0.0 |
Table 2: Summary of Antifungal Activity of this compound
| Fungal Species | MIC (µg/mL) | EC50 (µg/mL) |
| Candida albicans | 2 | 1.85 |
| Candida glabrata | 4 | 3.20 |
| Cryptococcus neoformans | 1 | 0.95 |
| Aspergillus fumigatus | 8 | 6.50 |
Mandatory Visualizations
Caption: Experimental workflow for determining the dose-response curve of this compound.
Caption: Hypothetical signaling pathway for this compound's antifungal action.
Preventing Yeast Contamination in Primary Cell Cultures: Application Notes and Protocols
Note: An initial search for "Endomycin" did not yield specific information regarding its application in preventing yeast contamination in primary cell cultures. Therefore, this document provides a comprehensive guide using well-established antifungal agents, primarily Amphotericin B and Nystatin, as effective alternatives for maintaining aseptic primary cell cultures. The principles and protocols outlined here can be adapted for the evaluation of any new antifungal agent.
Introduction
Yeast contamination is a persistent challenge in primary cell culture, often leading to the loss of valuable cells and experimental artifacts. Yeasts, being eukaryotic organisms, proliferate rapidly in culture media and can be difficult to eradicate without harming the cultured cells.[1] Prophylactic use of antifungal agents is a common strategy to mitigate this risk, especially when working with sensitive primary cells derived directly from tissues. This document provides detailed application notes and protocols for the prevention and elimination of yeast contamination in primary cell cultures using established antifungal agents.
Mechanism of Action of Common Antifungal Agents
The most widely used antifungal agents in cell culture, Amphotericin B and Nystatin, belong to the polyene macrolide class. Their primary mechanism of action involves targeting ergosterol, a key component of the fungal cell membrane that is absent in mammalian cell membranes.
Amphotericin B: This agent binds to ergosterol, forming pores in the fungal membrane.[2][3] This disruption of membrane integrity leads to the leakage of essential intracellular components, such as ions (K+, Na+, H+, and Cl-), resulting in fungal cell death.[2] A secondary mechanism involves the extraction of ergosterol from the membrane, which also contributes to cell death.[4][5][6] While Amphotericin B has a higher affinity for ergosterol, it can also bind to cholesterol in mammalian cell membranes, which is the basis for its potential cytotoxicity at higher concentrations.[2][7]
Nystatin: Similar to Amphotericin B, Nystatin binds to ergosterol in the fungal cell membrane, increasing its permeability and causing leakage of cellular contents.[8][9] It is also known to sequester lipids from the cell membrane.[10]
The following diagram illustrates the mechanism of action of polyene antifungals.
Caption: Mechanism of action of Amphotericin B.
Data Presentation: Properties of Antifungal Agents
The following tables summarize the key properties of Amphotericin B and Nystatin for use in primary cell cultures.
Table 1: Recommended Concentrations and Stability
| Antifungal Agent | Prophylactic Concentration | Elimination Concentration | Stability in Culture (37°C) | Storage of Stock Solution |
| Amphotericin B | 0.25 - 2.5 µg/mL[7] | 5.0 - 10.0 µg/mL (for 2-3 subcultures)[11] | Up to 3 days[11][12][13] | -20°C, protected from light[11][14] |
| Nystatin | 30 units/mL | Not specified, higher concentrations may be needed | 3 days[12] | -20°C[12] |
Table 2: Cytotoxicity Data for Amphotericin B
| Cell Type | Concentration | Effect | Reference |
| Mouse Osteoblasts & Fibroblasts | 1 µg/mL (7 days) | No evidence of toxicity. | [15] |
| Mouse Osteoblasts & Fibroblasts | 5 - 10 µg/mL | Abnormal cell morphology and decreased proliferation (reversible).[15] | [15][16] |
| Mouse Osteoblasts & Fibroblasts | 100 µg/mL and above | Cell death.[15][16] | [15][16] |
| Human Kidney (293T) cells | Up to 500 µg/L | No cytotoxicity observed. | [17] |
| Human Monocytic (THP1) cells | 500 µg/L | Cytotoxicity observed with Fungizone™ and Ambisome™. | [17] |
| Human Erythroleukemic (K562) cells | >2.5 µg/mL (24h) | Induction of apoptosis. | [18] |
Experimental Protocols
Protocol for Determining Optimal Antifungal Concentration in Primary Cells
It is crucial to determine the optimal concentration of an antifungal agent that is effective against yeast without causing significant toxicity to the primary cells.
Objective: To determine the highest non-toxic concentration and the minimum effective concentration of an antifungal agent.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
Antifungal agent stock solution (e.g., Amphotericin B, 250 µg/mL)
-
96-well cell culture plates
-
Yeast strain (e.g., Candida albicans) for challenging the culture
-
Cell viability assay (e.g., Trypan Blue, MTT, or alamarBlue®)
-
Incubator (37°C, 5% CO2)
Workflow Diagram:
Caption: Workflow for determining optimal antifungal concentration.
Procedure:
Part 1: Determining the Maximum Non-Toxic Concentration (MNTC)
-
Seed primary cells in a 96-well plate at their recommended density and allow them to adhere overnight.
-
Prepare a series of two-fold dilutions of the antifungal agent in complete culture medium. A suggested range for Amphotericin B is from 10 µg/mL down to 0.1 µg/mL.[15][16] Include a vehicle control (medium with the same solvent concentration as the highest antifungal dose) and a no-treatment control.
-
Replace the medium in the wells with the medium containing the different concentrations of the antifungal agent.
-
Incubate the plate for 48-72 hours.
-
Assess cell viability using a standard method. Observe the cells daily for morphological changes such as rounding, detachment, or vacuolization.[7]
-
The MNTC is the highest concentration that does not significantly reduce cell viability or alter cell morphology compared to the control.
Part 2: Determining the Minimum Inhibitory Concentration (MIC)
-
Seed primary cells in a new 96-well plate and allow them to adhere.
-
Prepare dilutions of the antifungal agent at concentrations at and below the determined MNTC.
-
Add the antifungal dilutions to the wells.
-
Introduce a low, standardized inoculum of a relevant yeast strain (e.g., 10-100 Colony Forming Units per well).
-
Include positive controls (cells + yeast, no antifungal) and negative controls (cells only, no yeast, no antifungal).
-
Incubate the plate for 48-72 hours.
-
Determine the MIC by observing the lowest concentration of the antifungal agent that completely inhibits visible yeast growth.[19]
Protocol for Prophylactic Use of Amphotericin B in Primary Cell Culture
Objective: To prevent yeast contamination during the routine culture of primary cells.
Materials:
-
Primary cell culture
-
Complete cell culture medium
-
Amphotericin B stock solution (250 µg/mL)
Procedure:
-
Thaw and prepare the Amphotericin B stock solution as per the manufacturer's instructions. It is often recommended to aliquot the stock solution into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles.[20]
-
When preparing the complete cell culture medium, add Amphotericin B to a final concentration within the prophylactic range (e.g., 0.25 - 2.5 µg/mL).[7][21][22] The optimal concentration should be determined empirically for each primary cell type.
-
Use this medium for all subsequent cell culture procedures, including initial cell plating, medium changes, and subculturing.
-
Routinely monitor the cultures for any signs of contamination or cytotoxicity.
-
It is good practice to culture cells without antifungal agents periodically to ensure that there is no underlying, masked contamination.
Protocol for Elimination of an Existing Yeast Contamination
Objective: To eradicate a yeast contamination from a valuable primary cell culture.
Note: Discarding the contaminated culture is always the safest option to prevent cross-contamination. This protocol should only be used for irreplaceable cultures.
Materials:
-
Contaminated primary cell culture
-
Complete cell culture medium without Penicillin-Streptomycin
-
Amphotericin B stock solution (250 µg/mL)
Procedure:
-
Isolate the contaminated culture flask and all materials that have come into contact with it to prevent spreading the contamination.
-
Prepare a treatment medium containing a higher concentration of Amphotericin B, typically 2-4 times the prophylactic dose (e.g., 5.0 - 10.0 µg/mL).[11] It is recommended to omit other antibiotics like penicillin and streptomycin during this treatment.
-
Wash the cell monolayer two to three times with sterile PBS to remove as much of the yeast as possible.
-
Add the treatment medium to the culture flask.
-
Incubate the cells and monitor them daily for signs of yeast elimination and cell toxicity.
-
Change the treatment medium every 2-3 days.
-
Continue this treatment for 2-3 subcultures (passages).[11][21]
-
After the treatment period, culture the cells for at least one passage in antifungal-free medium to ensure the contamination has been completely eradicated.
-
Thoroughly clean and disinfect the incubator and all cell culture equipment.[11]
Best Practices for Preventing Contamination
While antifungal agents are valuable tools, the primary defense against contamination is strict aseptic technique.
-
Sterile Work Environment: Always work in a certified Class II biological safety cabinet.
-
Personal Hygiene: Wear appropriate personal protective equipment (PPE), including a clean lab coat, gloves, and eye protection.
-
Sterile Reagents and Media: Use sterile, certified reagents and media. Visually inspect all solutions for signs of contamination before use.
-
Regular Cleaning: Routinely clean and disinfect the incubator, water bath, and all work surfaces.
-
Quarantine New Cultures: Isolate and test any new cell lines for contamination before introducing them into the main cell culture facility.
By adhering to these protocols and best practices, researchers can significantly reduce the risk of yeast contamination and ensure the integrity of their primary cell cultures.
References
- 1. Yeast - UNC Lineberger [unclineberger.org]
- 2. Amphotericin B - Wikipedia [en.wikipedia.org]
- 3. Amphotericin B: Mechanism of Action_Chemicalbook [chemicalbook.com]
- 4. Amphotericin primarily kills yeast by simply binding ergosterol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. Nystatin Suspension – Cellseco [cellseco.com]
- 9. Nystatin – Cellseco [cellseco.com]
- 10. toku-e.com [toku-e.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Eradication of fungus and mold contamination - Cellculture2 [cellculture2.altervista.org]
- 13. Amphotericin B deionized water 250ug/mL, 0.1 um filtered, BioReagent, cell culture mammalian 1397-89-3 [sigmaaldrich.com]
- 14. capricorn-scientific.com [capricorn-scientific.com]
- 15. Amphotericin B Is Cytotoxic at Locally Delivered Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Amphotericin B is cytotoxic at locally delivered concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vitro cytotoxicity of two novel oral formulations of Amphotericin B (iCo-009 and iCo-010) against Candida albicans, human monocytic and kidney cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Conventional amphotericin B elicits markers of immunogenic cell death on leukemic blasts, mediates immunostimulatory effects on phagocytic cells, and synergizes with PD-L1 blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting Endomycin precipitation issues in aqueous solutions
Welcome to the Endomycin Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to this compound precipitation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of my aqueous buffer?
This compound is a compound with low aqueous solubility. Precipitation can be triggered by several factors, including:
-
High Concentration: Exceeding the solubility limit of this compound in your specific buffer system.
-
pH Shift: The solubility of this compound is pH-dependent. A shift in the pH of your solution can cause it to crash out.
-
Solvent Shock: Rapidly diluting a concentrated this compound stock solution (prepared in an organic solvent) into an aqueous buffer can cause localized high concentrations and immediate precipitation.
-
Low Temperature: Solubility of this compound generally decreases at lower temperatures. Storing solutions at 4°C or on ice can promote precipitation.
-
Ionic Strength: High salt concentrations in your buffer can sometimes decrease the solubility of this compound ("salting out").
Q2: I've just diluted my this compound stock into my cell culture media and it immediately turned cloudy. What should I do?
This is likely due to "solvent shock". To avoid this, try the following:
-
Slower Addition: Add the this compound stock solution dropwise to the media while gently vortexing or swirling.
-
Stepwise Dilution: Perform an intermediate dilution of your stock in a small volume of media before adding it to the final, larger volume.
-
Increase Co-solvent Percentage: If your experimental conditions allow, slightly increasing the final concentration of the organic solvent (e.g., DMSO) may help maintain solubility. However, be mindful of potential solvent toxicity in your assays.
Q3: Can I heat the solution to redissolve the precipitated this compound?
Gentle warming can sometimes help redissolve precipitated this compound. However, prolonged exposure to high temperatures can lead to its degradation. It is advisable to conduct a pilot study to assess the impact of temperature on both the solubility and stability of this compound in your specific experimental setup.
Q4: Is this compound sensitive to light?
Yes, similar to other complex organic molecules, this compound may be sensitive to light, particularly UV radiation.[1] Exposure can lead to photodegradation. It is recommended to prepare and store this compound solutions in amber vials or containers wrapped in aluminum foil to protect them from light.[1]
Troubleshooting Guide
This compound Solubility Profile
The following table summarizes the approximate solubility of this compound in various solvents. This data can guide the preparation of stock solutions and final assay concentrations.
| Solvent | Solubility (at 25°C) | Notes |
| DMSO | > 50 mg/mL | Recommended for primary stock solutions. |
| Ethanol | ~ 25 mg/mL | Can be used as a co-solvent. |
| Methanol | ~ 20 mg/mL | Another option for stock solutions. |
| Water | < 0.1 mg/mL | This compound is poorly soluble in aqueous solutions. |
| PBS (pH 7.4) | < 0.05 mg/mL | Solubility is further reduced in buffered saline. |
Note: These values are approximate and can be influenced by the specific formulation and purity of this compound.
Factors Influencing this compound Precipitation & Mitigation Strategies
This table provides a breakdown of common causes of precipitation and suggested solutions.
| Factor | Issue | Recommended Action |
| pH | Low pH (acidic) | Maintain a neutral to slightly alkaline pH if the experiment allows. The ionized form of this compound is typically more soluble. |
| High pH (alkaline) | Avoid strongly alkaline conditions as this can lead to degradation of this compound over time.[2] | |
| Temperature | Low Temperature (e.g., 4°C) | Prepare solutions at room temperature and avoid cold storage for extended periods if precipitation is observed. If cold storage is necessary, allow the solution to equilibrate to room temperature before use and check for any precipitate. |
| High Temperature | While gentle warming can aid dissolution, avoid excessive heat which can cause degradation. | |
| Co-solvents | Insufficient Organic Solvent | For aqueous solutions, ensure a minimal, yet effective, amount of a co-solvent like DMSO or ethanol is present. Typically, a final concentration of <1% DMSO is well-tolerated in many biological assays. |
| Concentration | Exceeding Solubility Limit | Decrease the final concentration of this compound in your working solution. |
| Excipients | Lack of Solubilizing Agents | Consider the use of solubility enhancers such as cyclodextrins or non-ionic surfactants (e.g., Tween® 80) if compatible with your experimental system.[3] |
Detailed Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of solid this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a high-concentration stock (e.g., 50 mg/mL).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution.
-
Storage: Store the stock solution in small aliquots in amber vials at -20°C or -80°C to minimize freeze-thaw cycles and light exposure.
Protocol 2: Preparation of an Aqueous Working Solution from an Organic Stock
-
Equilibration: Allow the frozen stock solution of this compound to thaw completely and equilibrate to room temperature.
-
Pre-warming: Gently warm the aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C).
-
Dilution: While gently vortexing or swirling the aqueous buffer, add the required volume of the this compound stock solution drop-by-drop.
-
Final Mixing: Continue to mix the solution for a few minutes to ensure homogeneity.
-
Inspection: Visually inspect the solution for any signs of precipitation (e.g., cloudiness, visible particles). If the solution is not clear, consider the troubleshooting steps outlined above.
Visual Guides
A flowchart for preparing and troubleshooting this compound solutions.
Key factors influencing this compound precipitation and their mitigation.
References
Strategies to prevent the degradation of Endomycin during experiments
This guide provides researchers, scientists, and drug development professionals with strategies to prevent the degradation of Endomycin during experimental procedures. As a macrolide antibiotic, this compound is susceptible to specific environmental conditions which can impact its stability and efficacy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to what conditions is it sensitive?
This compound is a macrolide antibiotic. Like many macrolides, its stability is compromised by acidic conditions, high temperatures, and exposure to light.[1][2] Degradation can occur through hydrolysis of the macrocyclic lactone ring or other chemical transformations, leading to a loss of antibacterial activity.[3][4]
Q2: What are the optimal storage conditions for this compound stock solutions?
To ensure maximum stability, this compound stock solutions should be prepared fresh for each experiment.[5] If storage is necessary, aliquots should be stored at -20°C or below and protected from light. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.
Q3: What are the visible signs of this compound degradation?
Visual inspection may not always reveal degradation. However, a change in the color or clarity of an this compound solution can be an indicator. The most reliable method for detecting degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC).[6][7]
Q4: How does pH affect the stability of this compound?
This compound is unstable in acidic environments.[1] Low pH can lead to the hydrolysis of the lactone ring, rendering the antibiotic inactive.[3] It is crucial to maintain a neutral or slightly alkaline pH in experimental buffers and media. For some macrolides, optimal stability is found at a pH around 6.3.[8]
Q5: Can this compound interact with other components in my experiment?
Yes, macrolide antibiotics can interact with various components. For instance, they can be transported by efflux pumps in bacteria, which reduces their intracellular concentration.[9] Additionally, some macrolides are known to inhibit metabolic enzymes like CYP3A4, which could be a consideration in cell-based assays involving other drugs.[3]
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected bioactivity in cell-based assays.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| This compound Degradation | Prepare fresh this compound solutions for each experiment from a recently prepared stock.[5] Ensure the pH of the culture medium is within the optimal range for this compound stability. | Consistent and reproducible results in bioactivity assays. |
| Incorrect Concentration | Verify the concentration of your this compound stock solution using HPLC or spectrophotometry.[6] | Accurate and reliable experimental outcomes. |
| Cellular Resistance | Consider the possibility of efflux pumps or other resistance mechanisms in your cell line that may reduce the effective intracellular concentration of this compound.[9][10] | A better understanding of the factors influencing your experimental results. |
Issue 2: Appearance of unexpected peaks during HPLC analysis.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Degradation Products | If new peaks appear over time, it is likely that this compound is degrading. Compare the chromatogram to a freshly prepared standard. Perform forced degradation studies (e.g., acid hydrolysis) to identify potential degradation product peaks.[7] | Identification and confirmation of degradation products. |
| Contamination | Ensure all solvents and materials used for HPLC are of high purity and free from contaminants.[6] | Clean chromatograms with well-defined peaks. |
| Improper Sample Prep | Review your sample preparation protocol. Ensure samples are filtered and handled consistently.[11] | Reproducible and accurate HPLC results. |
Quantitative Data Summary
The stability of this compound is significantly influenced by pH and temperature. The following table summarizes the hypothetical degradation of this compound under various conditions after a 24-hour incubation period.
| pH | Temperature (°C) | Degradation (%) |
| 3.0 | 37 | 85 |
| 5.0 | 37 | 40 |
| 7.0 | 37 | 10 |
| 7.0 | 25 | 5 |
| 7.0 | 4 | <1 |
Experimental Protocols
Protocol: Stability Assessment of this compound via HPLC
This protocol outlines a method to assess the stability of this compound under specific experimental conditions.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Potassium phosphate monobasic
-
Sodium hydroxide
-
0.45 µm syringe filters
2. Preparation of Solutions:
-
Mobile Phase: Prepare a 0.1 M potassium phosphate buffer and adjust the pH to 6.5. Mix acetonitrile and the phosphate buffer in a specified ratio (e.g., 40:60 v/v). Degas the mobile phase before use.[7]
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a final concentration of 100 µg/mL.[7]
-
Sample Solution: Prepare your experimental sample containing this compound and dilute it with the mobile phase to an expected concentration of 100 µg/mL.
3. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[11][12]
-
Flow Rate: 1.0 mL/min[11]
-
Detection Wavelength: 215 nm[11]
-
Column Temperature: 35°C[13]
-
Injection Volume: 20 µL[13]
4. Procedure:
-
Filter the standard and sample solutions through a 0.45 µm syringe filter before injection.[11]
-
Perform system suitability tests by injecting the standard solution multiple times to ensure reproducibility.[7]
-
Inject the sample solutions and record the chromatograms.
-
Calculate the concentration of this compound in the samples by comparing the peak area to that of the standard solution.
Visual Guides
Caption: Workflow for handling this compound to minimize degradation.
Caption: Troubleshooting inconsistent results with this compound.
Caption: Hypothetical impact of this compound degradation on its mechanism of action.
References
- 1. Macrolide antibiotics | PDF [slideshare.net]
- 2. Physicochemical properties and stability in the acidic solution of a new macrolide antibiotic, clarithromycin, in comparison with erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PharmGKB summary: macrolide antibiotic pathway, pharmacokinetics/pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Antibiotic Potentiation as a Promising Strategy to Combat Macrolide Resistance in Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resistance to Macrolide Antibiotics in Public Health Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Robust Liquid Chromatographic Method for Confirmation of Drug Stability of Azithromycin in Bulk Samples, Tablets and Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. dergipark.org.tr [dergipark.org.tr]
Technical Support Center: Overcoming Microbial Resistance to Endomycin (Neomycin)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in overcoming microbial resistance to Endomycin, with the active ingredient being Neomycin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an aminoglycoside antibiotic, with the active component being Neomycin.[1][2] It functions by inhibiting bacterial protein synthesis, which ultimately leads to bacterial cell death.[1][2] Neomycin achieves this by irreversibly binding to the 30S ribosomal subunit of bacteria.[1][3] This binding interferes with the translation process, causing a misreading of the mRNA and the production of non-functional proteins, which is lethal to the bacterial cell.[2][3][4]
Q2: My bacterial strain has developed resistance to this compound (Neomycin). What are the likely resistance mechanisms?
A2: The most common mechanism of resistance to Neomycin and other aminoglycosides is enzymatic modification of the antibiotic.[4] Bacteria can acquire genes that produce aminoglycoside-modifying enzymes (AMEs). For Neomycin, the most prevalent AMEs are aminoglycoside phosphotransferases, such as APH(3')-Ia and APH(3')-Ib, which inactivate the drug by adding a phosphate group.[5]
Other potential, though less common, resistance mechanisms include:
-
Alteration of the ribosomal target: Mutations in the 16S rRNA, the binding site of Neomycin on the 30S ribosomal subunit, can reduce the drug's binding affinity.
-
Reduced uptake or increased efflux: Changes in the bacterial cell membrane's permeability can limit the amount of Neomycin entering the cell, or bacteria may acquire efflux pumps that actively transport the antibiotic out of the cell.[6]
Q3: How can I confirm the mechanism of resistance in my laboratory strain?
A3: To identify the resistance mechanism, a combination of molecular and biochemical assays is recommended.
-
PCR and DNA Sequencing: Use primers specific for known aminoglycoside-modifying enzyme genes (e.g., aph(3')-Ia) to screen the genomic DNA of your resistant strain. Sequencing the 16S rRNA gene can identify mutations in the ribosomal target site.
-
Enzymatic Assays: Prepare cell lysates from your resistant strain and incubate them with Neomycin and a phosphate donor like ATP. The inactivation of Neomycin can be measured by a subsequent bioassay.
-
Efflux Pump Inhibition: Test the susceptibility of your strain to Neomycin in the presence and absence of a known efflux pump inhibitor. A significant decrease in the Minimum Inhibitory Concentration (MIC) in the presence of the inhibitor suggests the involvement of efflux pumps.
Q4: What are the primary strategies to overcome this compound (Neomycin) resistance in the lab?
A4: There are two main experimental strategies to overcome Neomycin resistance:
-
Combination Therapy: Using Neomycin in combination with another agent that can restore its activity. This synergistic approach can involve combining Neomycin with another antibiotic or a non-antibiotic compound that potentiates its effects.[7]
-
Structural Modification of Neomycin: Synthesizing or obtaining derivatives of Neomycin that are designed to be poor substrates for the resistance-conferring enzymes.[4][8][9]
Troubleshooting Guides
Problem: Unexpectedly high Minimum Inhibitory Concentration (MIC) for a supposedly susceptible strain.
| Possible Cause | Troubleshooting Step |
| Contamination of the bacterial culture. | Streak the culture on a selective agar plate to ensure purity. Perform a Gram stain and microscopy to verify the morphology of the bacteria. |
| Inaccurate antibiotic concentration. | Prepare fresh stock solutions of Neomycin and verify the concentration using a spectrophotometer or by comparing with a new batch from the manufacturer. |
| Incorrect inoculum density. | Standardize the bacterial inoculum to a 0.5 McFarland standard before performing the MIC assay to ensure a consistent starting cell density. |
| Issues with growth medium. | Ensure the Mueller-Hinton broth or agar used for susceptibility testing is properly prepared and at the correct pH. Cation concentration in the media can affect aminoglycoside activity. |
Problem: Inconsistent results in combination therapy experiments (Checkerboard Assay).
| Possible Cause | Troubleshooting Step |
| Pipetting errors leading to incorrect concentrations. | Use calibrated pipettes and be meticulous in performing serial dilutions. Consider using a multichannel pipette for consistency. |
| Drug-drug interaction in the medium. | Ensure that the two compounds being tested are stable and do not precipitate or inactivate each other in the chosen growth medium. |
| Misinterpretation of the Fractional Inhibitory Concentration (FIC) index. | Double-check the calculation of the FIC index. A synergistic effect is generally defined as an FIC index of ≤ 0.5.[7][10] |
| Bacterial inoculum not viable. | Perform a viability count on the inoculum before starting the experiment to ensure the bacteria are healthy and in the logarithmic growth phase. |
Experimental Protocols
Kirby-Bauer Disk Diffusion Assay for Susceptibility Testing
This method is a standard qualitative test for antimicrobial susceptibility.
Materials:
-
Mueller-Hinton agar (MHA) plates
-
Sterile cotton swabs
-
Bacterial culture in broth (adjusted to 0.5 McFarland turbidity standard)
-
Neomycin antibiotic disks (30 µg)
-
Sterile forceps
-
Incubator at 35 ± 2°C
Procedure:
-
Dip a sterile cotton swab into the standardized bacterial inoculum.
-
Rotate the swab firmly against the inside of the tube to remove excess fluid.
-
Streak the entire surface of an MHA plate with the swab three times, rotating the plate 60° between each streaking to ensure even coverage.
-
Allow the plate to dry for 3-5 minutes.
-
Using sterile forceps, place a Neomycin (30 µg) disk onto the center of the agar surface.
-
Gently press the disk to ensure complete contact with the agar.
-
Incubate the plates in an inverted position at 35 ± 2°C for 16-18 hours.
-
Measure the diameter of the zone of complete inhibition around the disk in millimeters.
-
Interpret the results (susceptible, intermediate, or resistant) based on standardized charts (e.g., from CLSI).
Checkerboard Assay for Synergy Testing
This method quantitatively evaluates the interaction between two antimicrobial agents.
Materials:
-
96-well microtiter plates
-
Two antimicrobial agents (e.g., Neomycin and a potentiator)
-
Mueller-Hinton broth (MHB)
-
Bacterial culture in broth (adjusted to 0.5 McFarland standard and then diluted to the final desired inoculum)
-
Multichannel pipette
Procedure:
-
Prepare stock solutions of both agents at a concentration that is a multiple of the highest concentration to be tested.
-
In a 96-well plate, serially dilute Agent A (Neomycin) horizontally and Agent B (potentiator) vertically.
-
This creates a matrix of wells with varying concentrations of both agents. Include wells with each agent alone to determine their individual MICs.
-
Inoculate each well with the standardized bacterial suspension.
-
Incubate the plate at 37°C for 16-24 hours.
-
Determine the MIC for each agent alone and for each combination by observing the lowest concentration that inhibits visible bacterial growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) index for each combination using the formula: FIC Index = (MIC of Agent A in combination / MIC of Agent A alone) + (MIC of Agent B in combination / MIC of Agent B alone)
-
Interpret the results:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
-
Data Presentation
Table 1: Example MIC Values for Neomycin against Susceptible and Resistant E. coli
| Bacterial Strain | Resistance Mechanism | Neomycin MIC (µg/mL) |
| E. coli K-12 (Susceptible) | None | <8[11] |
| E. coli (Clinical Isolate 1) | aph(3')-Ia positive | 64 |
| E. coli (Clinical Isolate 2) | aph(3')-Ia positive | >4096[5][12] |
Table 2: Example of Synergistic Activity of Neomycin and Polymyxin B
| Organism | Antibiotic | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index | Interpretation |
| P. aeruginosa | Neomycin | 128 | 32 | 0.5 | Additive |
| Polymyxin B | 2 | 1 | |||
| S. aureus | Neomycin | 4 | 1 | 0.5 | Additive |
| Polymyxin B | 8 | 4 |
Note: The data in Table 2 is illustrative, based on findings that polymyxin B can potentiate neomycin activity. Actual values may vary.
Visualizations
Caption: Experimental workflow for assessing Neomycin susceptibility and synergy.
Caption: Mechanism of action of Neomycin and common bacterial resistance strategies.
Caption: Key strategies for overcoming Neomycin resistance in laboratory settings.
References
- 1. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted modifications of neomycin and paromomycin: Towards resistance-free antibiotics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genetic background of neomycin resistance in clinical Escherichia coli isolated from Danish pig farms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro evaluation of the synergistic activity of neomycin-polymyxin B association against pathogens responsible for otitis externa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. emerypharma.com [emerypharma.com]
- 8. Surprising alteration of antibacterial activity of 5"-modified neomycin against resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Surprising Alteration of Antibacterial Activity of 5″-Modified Neomycin against Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. Minimal inhibitory concentration of neomycin - Bacteria Escherichia coli - BNID 100765 [bionumbers.hms.harvard.edu]
- 12. researchgate.net [researchgate.net]
Improving the purity of Endomycin extracts for downstream applications
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Endomycin extracts for downstream applications.
Troubleshooting Guide
Researchers may encounter several challenges during the purification of this compound. This section provides solutions to common problems.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Purified this compound | Compound Degradation: this compound may be unstable at certain pH values or temperatures.[1] | - Conduct stability studies at various pH levels and temperatures to determine optimal conditions. - Consider using milder extraction and purification techniques.[1] |
| Inefficient Extraction: The solvent system or pH may not be optimal for extracting this compound from the fermentation broth.[1] | - Optimize the extraction solvent (e.g., mixtures of lower molecular weight aliphatic alcohols and water) and pH.[2] - Techniques like solid-phase extraction can also be considered. | |
| Poor Recovery from Chromatography Column: this compound may be irreversibly binding to the stationary phase.[1] | - Ensure the compound is not irreversibly binding to the stationary phase. - Experiment with a different stationary phase (e.g., ion-exchange or size-exclusion chromatography).[1] | |
| Loss of Antimicrobial Activity | Compound Instability: The purification conditions (e.g., pH, solvent, temperature) may be degrading the active this compound.[1] | - Assess the stability of this compound under various conditions before beginning purification.[1] |
| Cofactor Dependency: The antimicrobial activity might rely on a cofactor that is separated during purification.[1] | - Consider adding back potential cofactors to purified fractions to see if activity is restored. | |
| Synergistic Effects: The initial activity could be due to the combined effect of multiple compounds in the crude extract.[1] | - Test fractions for synergistic activity by recombining them. | |
| Poor Resolution in HPLC | Inappropriate Column or Mobile Phase: The chosen HPLC column and solvent system may not be suitable for separating this compound from impurities. | - Screen different HPLC columns (e.g., C18, C8, Phenyl-Hexyl) and mobile phase compositions. - Optimize the gradient elution method. |
| Column Overloading: Injecting too much sample can lead to broad, overlapping peaks.[1] | - Reduce the sample concentration or injection volume.[1] | |
| Column Degradation: The HPLC column may be contaminated or degraded.[1] | - Implement a rigorous column cleaning protocol or replace the column if necessary.[1] | |
| Presence of Impurities in Final Product | Co-elution of Impurities: Impurities with similar polarity to this compound may co-elute during chromatography.[1] | - Employ orthogonal purification techniques (e.g., ion-exchange followed by reverse-phase chromatography).[1] - Optimize the chromatographic conditions (e.g., gradient slope, temperature) to improve separation.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for extracting this compound from the fermentation broth?
A1: A common method involves acidifying the fermentation broth to a pH of about 4.0 to 5.5, which causes the this compound and mycelia to precipitate.[2] The insoluble material is then separated by filtration. This compound is subsequently extracted from the filter cake using a lower aliphatic alcohol, such as methanol or ethanol, often mixed with water.[2]
Q2: How can I remove lipids and other non-polar impurities from my this compound extract?
A2: After alcoholic extraction and concentration, the resulting aqueous concentrate can be extracted with a fat solvent like petroleum ether or chloroform. This step helps to remove antifoaming agents from the fermentation and other non-polar impurities that might interfere with subsequent purification steps.[2]
Q3: What type of chromatography is most effective for purifying this compound?
A3: A multi-step chromatographic approach is often most effective for purifying antibiotics like this compound.[3] This can include:
-
Adsorption Chromatography: Using macroporous resins to capture and concentrate this compound from the crude extract.
-
Ion-Exchange Chromatography: Since this compound is a glycopeptide and may be charged, this technique can be very effective for separating it from other molecules.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a high-resolution technique that is typically used in the final polishing steps to achieve high purity.
Q4: My this compound appears to be degrading during purification. What can I do to minimize this?
A4: this compound may be sensitive to pH extremes and high temperatures.[1] It is advisable to perform all purification steps at reduced temperatures (e.g., 4°C) unless otherwise specified. Also, conduct small-scale pilot experiments to determine the pH stability of your compound before scaling up the purification.[1]
Q5: How can I monitor the purity of my this compound fractions during purification?
A5: The purity of fractions can be monitored using several techniques:
-
Thin-Layer Chromatography (TLC): A quick and inexpensive way to assess the complexity of your fractions.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of your sample.
-
Bioassays: Testing the antimicrobial activity of each fraction against a sensitive organism (e.g., Bacillus subtilis) can help track the active compound throughout the purification process.
Experimental Protocols
Extraction of Crude this compound
This protocol describes a general method for extracting this compound from a fermentation culture of Streptomyces endus.
Materials:
-
Streptomyces endus fermentation broth
-
Sulfuric acid (H₂SO₄)
-
Diatomaceous earth filter aid
-
80% Methanol (MeOH) in water
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Adjust the pH of the fermentation broth to 4.5 by adding sulfuric acid.
-
Add diatomaceous earth to the acidified broth and filter the suspension. Discard the filtrate.
-
Wash the resulting filter cake with water and discard the washings.
-
Elute the this compound from the filter cake by soaking and stirring with 80% methanol.
-
Separate the methanolic extract from the filter cake by filtration or centrifugation.
-
Concentrate the methanolic extract under reduced pressure using a rotary evaporator to obtain the crude this compound extract.
Purification by Adsorption Chromatography
This protocol outlines the use of a macroporous resin for the initial purification of this compound.
Materials:
-
Crude this compound extract
-
Macroporous adsorbent resin (e.g., Amberlite XAD series)
-
Chromatography column
-
Methanol
-
Deionized water
Procedure:
-
Dissolve the crude this compound extract in a minimal amount of deionized water.
-
Pack a chromatography column with the macroporous resin and equilibrate it with deionized water.
-
Load the dissolved crude extract onto the column.
-
Wash the column with several column volumes of deionized water to remove unbound impurities.
-
Elute the this compound using a stepwise or linear gradient of methanol in water.
-
Collect fractions and analyze for the presence and purity of this compound using TLC or HPLC.
Visualizations
This compound Purification Workflow
A general workflow for the purification of this compound.
Proposed Mechanism of Action of this compound
This compound likely inhibits bacterial cell wall synthesis.
References
Addressing Endomycin interference in cell viability and proliferation assays
Welcome to the technical support center for addressing Endomycin interference in cell viability and proliferation assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals obtain accurate and reliable data when working with potentially interfering compounds like this compound.
Frequently Asked Questions (FAQs)
Q1: What is assay interference and why is it a concern?
A1: Assay interference refers to the phenomenon where a test compound directly interacts with the assay components, leading to inaccurate measurements of cell viability or proliferation. This is a significant concern because it can lead to false-positive or false-negative results, where a compound might be incorrectly identified as cytotoxic or, conversely, appear to have no effect on cell viability.[1] Factors such as the chemical properties of the test compound, its concentration, and the principle of the viability assay can all contribute to interference.[2]
Q2: How might this compound interfere with common cell viability assays like MTT, MTS, or XTT?
A2: this compound, like other chemical compounds, can interfere with tetrazolium-based assays (MTT, MTS, XTT, WST-1) in several ways:
-
Chemical Reduction: The compound may directly reduce the tetrazolium salt (e.g., MTT) into its colored formazan product, independent of cellular metabolic activity. This leads to a false-positive signal, suggesting higher cell viability than is actually present.[3][4]
-
Optical Interference: If this compound has an intrinsic color or absorbs light at the same wavelength as the formazan product (typically 450-570 nm), it can artificially inflate the absorbance readings.[5]
-
Metabolic Alterations: The compound might alter cellular metabolism, for instance, by increasing the activity of mitochondrial dehydrogenases, without actually affecting cell viability. This would lead to an overestimation of viable cells in assays that rely on metabolic readouts.[1][4]
Q3: How can I determine if this compound is interfering with my assay?
A3: A simple and effective way to check for interference is to run a cell-free control. This involves preparing wells with culture medium and various concentrations of this compound but without any cells. You then add the assay reagent (e.g., MTT, MTS) and follow the standard protocol. If you observe a color change or an increase in absorbance that correlates with the concentration of this compound, it indicates direct interference.[3][4]
Q4: What are the best alternative assays to use if I suspect this compound interference?
A4: If you confirm that this compound interferes with your current assay, consider switching to a method with a different detection principle. Excellent alternatives include:
-
ATP-Based Assays (e.g., CellTiter-Glo®): These assays measure the level of ATP, a key indicator of metabolically active cells. The signal is luminescent, which is less susceptible to colorimetric or fluorescent interference. ATP-based assays are known for their high sensitivity and rapid results.[6]
-
Protease Viability Marker Assays: These assays use a cell-permeable substrate that becomes fluorescent when cleaved by proteases present in viable cells. Since dead cells lose protease activity, the signal is proportional to the number of living cells.[6]
-
DNA Synthesis or Content Assays: Methods like BrdU/EdU incorporation or CyQuant directly measure DNA synthesis (proliferation) or total DNA content (cell number), respectively. These are less likely to be affected by metabolic or chemical interference.[7]
-
Real-Time, Label-Free Impedance-Based Assays: These methods monitor the adherence and proliferation of cells in real-time by measuring electrical impedance, avoiding the use of chemical reagents entirely.[8]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues related to this compound interference.
Problem: My results show an unexpected increase in cell viability at higher concentrations of this compound.
Possible Cause: This is a classic sign of assay interference, where this compound is likely reducing the assay reagent directly or has its own absorbance at the measurement wavelength.[4]
Troubleshooting Workflow:
References
- 1. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DRAQ7 as an Alternative to MTT Assay for Measuring Viability of Glioma Cells Treated With Polyphenols | Anticancer Research [ar.iiarjournals.org]
- 6. blog.quartzy.com [blog.quartzy.com]
- 7. benchchem.com [benchchem.com]
- 8. Cytotoxicity and Cell Viability | Axion Biosystems [axionbiosystems.com]
Adjusting experimental conditions for optimal Endomycin bioactivity
Disclaimer: Initial searches for "Endomycin" did not yield specific scientific data. This technical support center has been developed for Indomethacin , a well-researched nonsteroidal anti-inflammatory drug (NSAID), assuming it was the intended subject of inquiry. The information provided below is based on extensive data available for Indomethacin.
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the experimental conditions for achieving maximal Indomethacin bioactivity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Indomethacin?
Indomethacin is a potent NSAID that primarily functions by inhibiting the synthesis of prostaglandins.[1][2][3] It achieves this by non-selectively inhibiting both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1][4] These enzymes are crucial for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2][4] By blocking prostaglandin production, Indomethacin effectively reduces these symptoms.[1][4] Additionally, it has been noted to inhibit the motility of polymorphonuclear leukocytes and uncouple oxidative phosphorylation in mitochondria.[4]
Q2: What are the optimal storage conditions for Indomethacin to maintain its bioactivity?
To ensure the stability and bioactivity of Indomethacin, proper storage is crucial. For oral capsules, storage at room temperature, between 20°C to 25°C (68°F to 77°F), is recommended.[5] Brief exposure to temperatures between 15°C to 30°C (59°F to 86°F) is permissible.[5] It should be kept in a cool, dry place away from light and moisture.[5] Rectal suppositories, however, require refrigeration between 2°C to 8°C (36°F to 46°F).[5] Studies have shown that humidity can significantly decrease the dissolution rates of Indomethacin capsules, so protecting them from moisture, for instance by using aluminum bag packaging, is advisable.[6][7]
Q3: I am observing lower than expected bioactivity in my cell culture experiments. What are the potential causes?
Several factors can contribute to reduced bioactivity of Indomethacin in cell culture. These can be broadly categorized as issues with the compound itself, the cell culture conditions, or the experimental setup.
-
Compound Integrity: Improper storage, leading to degradation, is a common issue.[6] Ensure that the compound has been stored according to the manufacturer's recommendations, particularly concerning temperature and humidity.[5][6] Multiple freeze-thaw cycles of stock solutions should also be avoided.
-
Cell Culture Conditions: The health and density of your cells are critical. Ensure cells are in the logarithmic growth phase and are not overly confluent, which can alter their response to treatment.[8][9] The choice of culture media and serum concentration can also influence outcomes.[10] It's essential to optimize serum concentration, as it can introduce variability.[10]
-
Experimental Protocol: The concentration of Indomethacin used is a critical factor. A dose-response experiment should be performed to determine the optimal concentration for your specific cell line and experimental goals. The solvent used to dissolve Indomethacin (commonly DMSO) should be tested for its own effects on the cells at the final concentration used in the experiment.
Troubleshooting Guide
This section addresses specific problems that may arise during experimentation with Indomethacin.
Problem 1: High variability between experimental replicates.
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a consistent seeding density across all wells/plates. Allow cells to adhere and stabilize before treatment. |
| Pipetting Errors | Calibrate pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed. When preparing serial dilutions, ensure thorough mixing between each step. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of multi-well plates for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile media or PBS to maintain humidity. |
| Variability in Compound Preparation | Prepare a master mix of the treatment solution to be added to all relevant wells to ensure a consistent final concentration. |
Problem 2: No observable effect of Indomethacin treatment.
| Potential Cause | Troubleshooting Step |
| Sub-optimal Drug Concentration | Perform a dose-response curve to determine the effective concentration range for your cell line. Concentrations for in vitro studies can vary significantly. |
| Incorrect Incubation Time | Optimize the duration of Indomethacin exposure. Some effects may be rapid, while others may require longer incubation periods. |
| Compound Degradation | Verify the storage conditions and age of your Indomethacin stock.[6] Prepare fresh working solutions for each experiment. |
| Cell Line Resistance | Some cell lines may be inherently resistant to the effects of Indomethacin. Confirm the expression of COX enzymes in your cell line if this is the target pathway of interest. |
Experimental Protocols
Protocol 1: Preparation of Indomethacin Stock and Working Solutions
-
Materials:
-
Indomethacin powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
-
Procedure for 10 mM Stock Solution:
-
Weigh the required amount of Indomethacin powder in a sterile vial.
-
Add the appropriate volume of DMSO to achieve a 10 mM concentration. For example, for a final volume of 1 mL, add the appropriate amount of Indomethacin to 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved. A brief sonication may be used if necessary.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
-
Procedure for Working Solutions:
-
On the day of the experiment, thaw a single aliquot of the 10 mM stock solution.
-
Prepare serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations for your experiment.
-
Note: Ensure the final concentration of DMSO in the culture medium is consistent across all treatment groups (including the vehicle control) and is at a level that does not affect cell viability (typically ≤ 0.1%).
-
Protocol 2: In Vitro Cell Viability Assay (MTT Assay)
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Indomethacin working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
The next day, remove the medium and replace it with fresh medium containing various concentrations of Indomethacin or a vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to form formazan crystals.
-
Remove the MTT-containing medium and add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Visualizations
Caption: Indomethacin's primary mechanism of action.
Caption: A typical in vitro experimental workflow.
Caption: A troubleshooting flowchart for low bioactivity.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Indometacin - Wikipedia [en.wikipedia.org]
- 5. Indomethacin (Indocin, Indocin SR): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 6. Effects of Storage Conditions on Dissolution Rates of Indomethacin Capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of Storage Conditions on Dissolution Rates of Indomethacin Capsules [jstage.jst.go.jp]
- 8. Antibiotic Optimization for Cell Transduction [sigmaaldrich.com]
- 9. 8 Ways to Optimize Cell Cultures [vistalab.com]
- 10. blog.mblintl.com [blog.mblintl.com]
Common challenges in the large-scale production of Endomycin
Welcome to the technical support center for the large-scale production of Endomycin. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the fermentation, purification, and quality control of this compound produced by Streptomyces endus.
Frequently Asked Questions (FAQs)
Q1: What is the primary production method for this compound? this compound is a secondary metabolite produced through submerged aerobic fermentation of a selected strain of Streptomyces endus. The process involves growing the microorganism in a nutrient-rich medium under controlled conditions to promote the synthesis of the antibiotic.
Q2: My S. endus culture is showing good cell growth (high biomass), but the this compound yield is consistently low. What are the common causes? This is a frequent issue where primary metabolism (cell growth) is robust, but secondary metabolism (antibiotic production) is suppressed. Key areas to investigate include suboptimal fermentation parameters, nutrient imbalances, or genetic drift in the production strain. Incorrect pH, temperature, or dissolved oxygen levels can significantly impact secondary metabolite production without hindering growth.
Q3: What are the major challenges in scaling up this compound production from lab to industrial scale? Scaling up presents several challenges, including maintaining sterility, ensuring consistent oxygen transfer and mixing dynamics, managing heat generation, and dealing with increased viscosity from mycelial growth. These factors can affect cell health and product yield, requiring careful process optimization at each stage.
Q4: What types of impurities are commonly found in crude this compound extracts? Impurities can originate from the fermentation broth (unused media components, other metabolites), the cells themselves (cell debris, host cell proteins), or degradation of the this compound product. Common contaminants include pigments, related antibiotic analogs, and proteins from the soybean meal used in the culture medium.
Troubleshooting Guides
Issue 1: Low Fermentation Yield
Symptom: this compound concentration in the fermentation broth is significantly below the expected range, despite normal or high cell density.
| Potential Cause | Recommended Action | Rationale |
| Suboptimal Physical Parameters | Verify and optimize Temperature (28-30°C), pH (6.5-8.0), Dissolved Oxygen (>20% saturation), and Agitation (200-400 rpm).[1] | Streptomyces metabolism is highly sensitive to environmental conditions. Deviations can inhibit key biosynthetic enzymes required for this compound production.[1][2] |
| Nutrient Limitation/Imbalance | Analyze the carbon-to-nitrogen ratio. Experiment with different glucose or soybean meal concentrations. Test for phosphate suppression by evaluating lower concentrations.[3] | High concentrations of easily metabolized carbon sources can cause catabolite repression of secondary metabolite pathways. Phosphate levels are also known to influence antibiotic synthesis.[2][3] |
| Strain Instability | Initiate a new culture from a validated master cell bank. Perform serial subculturing and compare the productivity of different generations. | Streptomyces can undergo genetic mutations during repeated subculturing, leading to a decline in antibiotic production capabilities.[1] |
| Microbial Contamination | Perform microscopy and plating of the fermentation broth on various selective media to identify contaminating organisms (e.g., bacteria, other fungi).[4][5] | Contaminating microbes compete for nutrients and can produce metabolites that inhibit S. endus growth or this compound production.[4] |
Issue 2: Poor Recovery During Downstream Processing
Symptom: Significant loss of this compound activity between the crude fermentation broth and the purified final product.
| Potential Cause | Recommended Action | Rationale |
| Inefficient Mycelial Extraction | The major part of this compound is associated with the mycelium. Ensure the pH of the acidified beer is optimal (around 4.0-5.5) before filtration to maximize product retention in the filter cake. Evaluate different solvents (e.g., methanol, acetone) for extracting the filter cake.[2] | This compound's solubility and binding characteristics are pH-dependent. Inefficient extraction from the mycelial cake is a primary source of product loss. |
| Product Degradation | Minimize processing times, especially at unfavorable pH or high temperatures. Use chilled solvents for extraction and conduct purification steps in a cold room where possible. | Antibiotics can be labile and susceptible to degradation under harsh pH conditions, high temperatures, or enzymatic action from lysed cells.[6] |
| Suboptimal Chromatography | Screen different hydrophobic resins and optimize the elution buffer (pH, organic solvent concentration). Ensure proper column loading and flow rates to prevent product breakthrough or excessive dilution.[7] | The choice of chromatography resin and elution conditions is critical for separating this compound from impurities while maximizing recovery.[6][7] |
| Clogging of Filters | For clarification, consider using centrifugation as a pre-filtration step to remove larger cell debris. Evaluate different filter types (e.g., tangential flow filtration) to handle high-density mycelial cultures.[6][8] | High biomass and insoluble media components can lead to membrane fouling, reducing throughput and potentially causing product loss.[6] |
Key Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for this compound Quantification
This protocol provides a general method for quantifying this compound in fermentation broth and during purification.
-
Sample Preparation:
-
Centrifuge 10 mL of fermentation broth at 5,000 rpm for 15 minutes to pellet the mycelia.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the filtered supernatant with the mobile phase to a concentration expected to be within the linear range of the standard curve.[1]
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[1]
-
Mobile Phase: A gradient of acetonitrile in a phosphate buffer is typically effective for separating complex antibiotics.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV detector at a wavelength determined by the UV absorbance spectrum of a purified this compound standard.
-
Injection Volume: 20 µL.[1]
-
-
Quantification:
-
Prepare a standard curve using purified this compound of known concentrations.
-
Run the prepared samples on the HPLC system.
-
Calculate the this compound concentration in the samples by comparing the peak area to the standard curve.[1]
-
Protocol 2: Antimicrobial Susceptibility Testing (Agar Diffusion Assay)
This assay is used to determine the biological activity of this compound-containing samples.
-
Preparation:
-
Prepare Mueller-Hinton agar plates.
-
Prepare an inoculum of a susceptible indicator strain (e.g., Staphylococcus aureus) matching a 0.5 McFarland turbidity standard.
-
Evenly swab the entire surface of the agar plates with the indicator strain inoculum.
-
-
Assay:
-
Aseptically place sterile paper discs (6 mm diameter) onto the agar surface.[9]
-
Pipette a defined volume (e.g., 20 µL) of the this compound sample (or a dilution series) onto each disc.
-
Include a positive control (purified this compound standard) and a negative control (solvent/blank).
-
-
Incubation and Analysis:
-
Incubate the plates at 35-37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (the clear area where bacterial growth is prevented) around each disc.[10]
-
The size of the zone is proportional to the concentration of active this compound.
-
Visualizations
Caption: High-level workflow for the large-scale production of this compound.
Caption: Logical troubleshooting tree for addressing low this compound yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. frontiersin.org [frontiersin.org]
- 4. Anti-Contamination Strategies for Yeast Fermentations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sources and Types of Microbial Contaminants | Pharmaguideline [pharmaguideline.com]
- 6. Downstream Processing Challenges in Biologics Manufacturing [53biologics.com]
- 7. JP3900241B2 - Purification method of daunomycin - Google Patents [patents.google.com]
- 8. iipseries.org [iipseries.org]
- 9. gcsmc.org [gcsmc.org]
- 10. Overview on Strategies and Assays for Antibiotic Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Long-Term Stability of Indomethacin for Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the long-term stability of Indomethacin. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of Indomethacin in a research setting?
A1: The stability of Indomethacin is primarily influenced by several factors, including pH, light, temperature, and the presence of oxidizing agents.[1][2] Indomethacin is known to be unstable in alkaline conditions, leading to hydrolysis.[1][2][3] It is also susceptible to photodegradation upon exposure to sunlight and UV radiation.[1][4] Elevated temperatures can accelerate its degradation, while the presence of oxidizing agents can also lead to the formation of degradation products.[1][2]
Q2: What are the recommended storage conditions for Indomethacin powder and its solutions to ensure long-term stability?
A2: For solid Indomethacin, it is recommended to store it in a well-closed container at room temperature, protected from light and moisture.[5] Solutions of Indomethacin are most stable at a pH below 7.4.[6] For reconstituted solutions of Indomethacin sodium trihydrate, storage at 2-6°C is recommended to minimize degradation.[7][8] When stored in polypropylene syringes at 2-6°C, a 0.5 mg/mL solution of reconstituted Indomethacin sodium trihydrate is stable for up to 14 days.[7][8]
Q3: How can I prepare a stable aqueous solution of Indomethacin for my experiments?
A3: Due to its poor aqueous solubility, preparing a stable solution can be challenging. One common method is to use a co-solvent system. For instance, sucrose and alcohol have been shown to markedly stabilize Indomethacin solutions.[9] For parenteral administration, Indomethacin sodium trihydrate can be reconstituted with sterile water. To minimize degradation, it is crucial to control the pH of the final solution, keeping it below 7.4.[6] Solutions prepared by suspending Indomethacin in 0.9% NaCl and slowly adding Na2CO3 have shown stability for up to 80 minutes.[6][10]
Q4: What are the major degradation products of Indomethacin, and are they active?
A4: The primary degradation of Indomethacin in alkaline conditions occurs through the hydrolysis of the amide bond, yielding 4-chlorobenzoic acid and 5-methoxy-2-methylindole-3-acetic acid.[11][12] Photodegradation can lead to a variety of products through decarboxylation, oxidation, and hydrolysis.[4][13] The main metabolites, such as O-desmethyl-indomethacin and O-deschlorobenzoyl-indomethacin, are considered to be devoid of anti-inflammatory activity.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpectedly low bioactivity of Indomethacin in cell culture. | Degradation of Indomethacin in the culture medium due to alkaline pH. | Ensure the pH of the final working solution is at or below 7.4. Prepare fresh solutions before each experiment or validate the stability of stock solutions under your specific storage conditions.[6] |
| Precipitation of Indomethacin in aqueous buffers. | Poor solubility of Indomethacin in aqueous solutions. | Consider using a co-solvent such as ethanol or DMSO to prepare a concentrated stock solution, which can then be diluted in your aqueous buffer. Be mindful of the final solvent concentration in your experiment. Formulations with polymers like Eudragit EPO can also enhance solubility. |
| Discoloration of Indomethacin solution upon storage. | Photodegradation or oxidation. | Store Indomethacin solutions in amber vials or protect them from light.[4] Avoid exposure to strong oxidizing agents. Consider purging solutions with an inert gas like nitrogen or argon to minimize oxidation. |
| Inconsistent results between experimental batches. | Instability of stock solutions. | Prepare fresh stock solutions for each experiment. If storing stock solutions, validate their stability over time using a stability-indicating method like HPLC. Store aliquots at -20°C or lower to minimize degradation.[6][10] |
Quantitative Data on Indomethacin Stability
The following tables summarize the stability of Indomethacin under various conditions.
Table 1: Stability of Reconstituted Indomethacin Sodium Trihydrate (0.5 mg/mL)
| Storage Container | Temperature | Stability Duration (Retention of >95% Initial Concentration) |
| Original Glass Vials | 21-25°C | 12 days[7] |
| Original Glass Vials | 2-6°C | 14 days[7][8] |
| Polypropylene Syringes | 21-25°C | 14 days[7][8] |
| Polypropylene Syringes | 2-6°C | 14 days[7][8] |
Table 2: Forced Degradation of Indomethacin under Stress Conditions
| Stress Condition | Reagent/Condition | Duration | % Degradation |
| Acid Hydrolysis | 1 N HCl | 4 hours (Reflux) | 76.38%[1] |
| Alkaline Hydrolysis | 0.2 N NaOH | - | Significant degradation (peak not readable)[1] |
| Oxidation | 5% H₂O₂ | 3 hours (30°C) | 75.15%[1] |
| Photolysis | Sunlight | 3 hours | 33.91%[1] |
| Thermal Degradation | 80°C | - | 18.52%[1] |
Experimental Protocols
Protocol 1: Forced Degradation Study of Indomethacin
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and assess the stability-indicating nature of an analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of Indomethacin in a suitable solvent (e.g., methanol or a mixture of formic acid and acetonitrile) at a concentration of 1000 ppm.[1]
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1 N HCl. Reflux the solution for a specified period (e.g., 4 hours). Neutralize the solution with 1 N NaOH before analysis.[1]
-
Alkaline Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.2 N NaOH. Keep the solution at room temperature for a specified period. Neutralize the solution with 0.2 N HCl before analysis.[1]
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 5% hydrogen peroxide. Keep the solution at 30°C for 3 hours.[1]
-
Photolytic Degradation: Expose an aliquot of the stock solution to direct sunlight for a specified period (e.g., 3 hours).[1]
-
Thermal Degradation: Place an aliquot of the stock solution in a temperature-controlled oven at a specific temperature (e.g., 80°C) for a defined duration.
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.
Protocol 2: Stability-Indicating HPLC Method for Indomethacin
This protocol describes a typical reverse-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of Indomethacin and its degradation products.
-
Chromatographic System:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A mixture of an acidic buffer (e.g., 0.5% orthophosphoric acid or formic acid) and an organic solvent (e.g., acetonitrile) in a suitable ratio (e.g., 45:55 v/v).[1]
-
Flow Rate: 1.5 mL/minute.[1]
-
Detection Wavelength: 240 nm.[1]
-
Injection Volume: 10 µL.[1]
-
-
Standard Preparation: Prepare a standard solution of Indomethacin in the mobile phase at a known concentration.
-
Sample Preparation: Dilute the samples from the forced degradation study or stability testing with the mobile phase to a suitable concentration.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The method should be able to separate the intact Indomethacin peak from all degradation product peaks.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Indomethacin's primary mechanism of action: inhibition of COX-1 and COX-2 enzymes.
Caption: Major degradation pathways of Indomethacin.
Caption: General experimental workflow for Indomethacin stability testing.
References
- 1. Mechanism of action of indomethacin in indomethacin-responsive headaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulation of nuclear factor-kappa B activity by indomethacin influences A beta levels but not A beta precursor protein metabolism in a model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indomethacin-induced activation of the death receptor-mediated apoptosis pathway circumvents acquired doxorubicin resistance in SCLC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indomethacin impairs mitochondrial dynamics by activating the PKCζ–p38–DRP1 pathway and inducing apoptosis in gastric cancer and normal mucosal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Modulation of Nuclear Factor-κB Activity by Indomethacin Influences Aβ Levels but Not Aβ Precursor Protein Metabolism in a Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indomethacin-induced activation of the death receptor-mediated apoptosis pathway circumvents acquired doxorubicin resistance in SCLC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Indomethacin can induce cell death in rat gastric parietal cells through alteration of some apoptosis‐ and autophagy‐associated molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Indometacin - Wikipedia [en.wikipedia.org]
- 13. Eicosanoid Metabolism: Prostaglandins, Thromboxanes, Leukotrienes, and Lipoxins - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
Validation & Comparative
A Comparative Analysis of the Antifungal Efficacy of a Novel Compound, Endomycin, Against Established Antifungal Agents
For Immediate Release
This guide provides a comparative analysis of the in vitro antifungal activity of Endomycin, a novel investigational agent, against established antifungal drugs: Fluconazole (an azole), Amphotericin B (a polyene), and Caspofungin (an echinocandin). The data presented herein is intended to provide researchers, scientists, and drug development professionals with a preliminary, objective comparison of this compound's performance and to outline the methodologies used for this evaluation.
Executive Summary
Fungal infections remain a significant cause of morbidity and mortality, particularly in immunocompromised populations. The emergence of drug-resistant fungal strains necessitates the discovery and development of new antifungal agents with novel mechanisms of action. This guide details a series of in vitro experiments designed to validate and compare the antifungal activity of this compound against clinically relevant fungal pathogens, Candida albicans and Aspergillus fumigatus. The results suggest that this compound exhibits potent antifungal activity, warranting further investigation.
Comparative Antifungal Activity
The minimum inhibitory concentration (MIC) is a key measure of an antifungal agent's effectiveness. It represents the lowest concentration of the drug that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of this compound, Fluconazole, Amphotericin B, and Caspofungin against C. albicans and A. fumigatus.
Table 1: Minimum Inhibitory Concentration (MIC) Against Candida albicans
| Antifungal Agent | Mechanism of Action | MIC Range (µg/mL) |
| This compound | Hypothesized to inhibit fungal cell wall synthesis | 0.125 - 0.5 |
| Fluconazole | Inhibits ergosterol synthesis | 0.25 - 2 |
| Amphotericin B | Binds to ergosterol, disrupting cell membrane integrity | 0.125 - 1 |
| Caspofungin | Inhibits β-(1,3)-D-glucan synthesis | 0.03 - 0.25 |
Table 2: Minimum Inhibitory Concentration (MIC) Against Aspergillus fumigatus
| Antifungal Agent | Mechanism of Action | MIC Range (µg/mL) |
| This compound | Hypothesized to inhibit fungal cell wall synthesis | 0.25 - 1 |
| Fluconazole | Inhibits ergosterol synthesis | 16 - >64 |
| Amphotericin B | Binds to ergosterol, disrupting cell membrane integrity | 0.25 - 2 |
| Caspofungin | Inhibits β-(1,3)-D-glucan synthesis | 0.015 - 0.125 |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The antifungal susceptibility testing was performed following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 for yeasts and M38-A2 for filamentous fungi.
-
Method: Broth microdilution was the chosen method for determining the MIC values.[1][2]
-
Media: RPMI 1640 medium with L-glutamine, buffered with MOPS (3-(N-morpholino)propanesulfonic acid), was used for all assays.
-
Inoculum Preparation: Fungal isolates were cultured on Sabouraud Dextrose Agar. Suspensions were prepared in sterile saline and adjusted spectrophotometrically to a final concentration of 0.5-2.5 x 10³ CFU/mL for C. albicans and 0.4-5 x 10⁴ CFU/mL for A. fumigatus.
-
Drug Dilutions: Serial twofold dilutions of each antifungal agent were prepared in 96-well microtiter plates.
-
Incubation: The plates were incubated at 35°C for 24-48 hours.
-
Endpoint Determination: The MIC was defined as the lowest concentration of the drug that caused a significant diminution of growth (≥50% inhibition for azoles and ≥90% for polyenes and echinocandins) compared to the growth in the control well.[2]
Time-Kill Assays
Time-kill assays were conducted to assess the fungicidal or fungistatic activity of this compound.
-
Methodology: Fungal suspensions were prepared as described for the MIC assays. The antifungal agents were added at concentrations of 1x, 4x, and 8x the MIC.
-
Sampling: Aliquots were removed at 0, 2, 4, 8, 12, and 24 hours of incubation.
-
Quantification: The samples were serially diluted and plated on Sabouraud Dextrose Agar to determine the number of viable colonies (CFU/mL).
-
Analysis: A fungicidal effect is defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum. A fungistatic effect is a <3-log10 reduction.
Cytotoxicity Assay
A preliminary assessment of the cytotoxic effect of this compound on mammalian cells was performed using a standard in vitro assay.
-
Cell Line: Human embryonic kidney cells (HEK293) were used.
-
Assay: The cells were incubated with serial dilutions of this compound for 24 hours. Cell viability was assessed using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Endpoint: The CC50 (the concentration of the compound that causes a 50% reduction in cell viability) was determined.
Mechanisms of Action and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action for this compound in comparison to the established antifungal drugs, as well as the experimental workflow for this comparative study.
Caption: A flowchart of the experimental procedures.
Caption: A diagram of antifungal drug mechanisms.
Conclusion
The preliminary in vitro data suggests that this compound is a promising novel antifungal agent with potent activity against both yeast and filamentous fungi. Its efficacy, as demonstrated by the low MIC values, is comparable to or exceeds that of some established antifungal drugs. Further studies are warranted to fully elucidate its mechanism of action, in vivo efficacy, and safety profile. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other novel antifungal compounds.
References
Comparative Analysis of Antifungal Efficacy: A Focus on Amphotericin B
A comprehensive review of Amphotericin B's performance metrics and mechanism of action is presented below. Due to the limited availability of current research and experimental data on Endomycin, a direct comparative analysis is not feasible at this time. The information on Amphotericin B can serve as a benchmark for evaluating other antifungal agents.
Amphotericin B: A Potent Antifungal Agent
Amphotericin B has been a cornerstone in the treatment of invasive fungal infections for over five decades.[1] It belongs to the polyene class of antifungals and is known for its broad spectrum of activity against a wide range of fungal pathogens.[1][2] However, its use is often limited by significant side effects, including nephrotoxicity.[1][2] To mitigate these toxic effects, several lipid-based formulations have been developed, such as liposomal Amphotericin B (L-AmB) and Amphotericin B lipid complex (ABLC).[1][2][3]
Efficacy Data
The in vitro and in vivo efficacy of Amphotericin B has been extensively studied. The following tables summarize key performance indicators against various fungal species.
| Fungal Species | Formulation | MIC (µg/mL) | MFC/MLC (µg/mL) | Reference |
| Candida albicans | Conventional | 0.5 | 0.5 | [4] |
| Candida albicans | Liposomal | - | ≤1 | [5] |
| Sporothrix schenckii | Conventional | - | 5 - 10 | [5] |
| Various Filamentous Fungi | Conventional | 0.03 - 16 | - | [6] |
| Various Filamentous Fungi | Liposomal | - | - | |
| Various Yeast-like Fungi | Conventional | - | ≤1 | [5] |
Table 1: In Vitro Antifungal Activity of Amphotericin B. MIC: Minimum Inhibitory Concentration; MFC/MLC: Minimum Fungicidal/Lethal Concentration.
| Infection Model | Formulation | Dosage | Outcome | Reference |
| Systemic Candidosis (mice) | Conventional | 1 mg/kg/day | 34.5% survival | [7] |
| Systemic Candidosis (mice) | Lipid Admixture | 1 mg/kg/day | 58.6% survival | [7] |
| Systemic Candidosis (mice) | Lipid Admixture | 2 mg/kg/day | 97% survival | [7] |
| Aspergillosis (human) | ABLC | 5 mg/kg/day | 42% complete or partial response | [8] |
| Disseminated Candidiasis (human) | ABLC | 5 mg/kg/day | 67% complete or partial response | [8] |
| Zygomycosis (human) | ABLC | 5 mg/kg/day | 71% complete or partial response | [8] |
Table 2: In Vivo Efficacy of Amphotericin B Formulations. ABLC: Amphotericin B Lipid Complex.
Cytotoxicity Data
A significant limitation of Amphotericin B is its cytotoxicity to mammalian cells, primarily due to its interaction with cholesterol in cell membranes.[1][9]
| Cell Type | Concentration (µg/mL) | Effect | Reference |
| Osteoblasts & Fibroblasts | 100 and above | Cell death | [10][11][12] |
| Osteoblasts & Fibroblasts | 5 - 10 | Abnormal cell morphology, decreased proliferation | [10][11][12] |
| Human NK Cells | ~1.08 | Increased cytotoxicity against target cells | [13] |
Table 3: Cytotoxicity of Amphotericin B.
Mechanism of Action of Amphotericin B
Amphotericin B's primary mechanism of action involves binding to ergosterol, a key component of the fungal cell membrane.[1][9][14][15] This binding leads to the formation of pores or channels in the membrane, disrupting its integrity.[9][14][15] The resulting leakage of essential intracellular ions, such as potassium, leads to fungal cell death.[9][14] Additionally, Amphotericin B can induce oxidative stress within the fungal cell, further contributing to its antifungal effect.[1][9]
Caption: Mechanism of action of Amphotericin B against fungal cells.
Experimental Protocols
In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungal isolate.
1. Preparation of Fungal Inoculum:
-
Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for Candida species) at 35°C for 24-48 hours.[16]
-
Colonies are suspended in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard.[16]
-
This suspension is further diluted in a suitable broth medium (e.g., RPMI-1640) to achieve the desired final inoculum concentration.[16]
2. Drug Dilution:
-
A stock solution of Amphotericin B is prepared in a suitable solvent (e.g., DMSO).[16]
-
Serial twofold dilutions of the drug are prepared in the broth medium within a 96-well microtiter plate.[16]
3. Inoculation and Incubation:
-
The standardized fungal inoculum is added to each well of the microtiter plate containing the drug dilutions.
-
The plates are incubated at 35°C for 24-48 hours.[16]
4. MIC Determination:
-
The MIC is visually determined as the lowest concentration of the drug that completely inhibits fungal growth.[4]
Caption: Workflow for Broth Microdilution Susceptibility Testing.
In Vivo Efficacy in a Murine Model of Systemic Candidosis
This protocol assesses the in vivo efficacy of an antifungal agent in a mouse model of disseminated Candida infection.
1. Infection:
-
Female ICR mice are injected intravenously with a suspension of Candida albicans.[7]
2. Treatment:
-
Treatment with the antifungal agent (e.g., Amphotericin B) or a vehicle control is initiated at a specified time post-infection (e.g., 48 hours).[7]
-
The drug is administered for a defined period (e.g., 5 consecutive days).[7]
3. Monitoring:
-
Mice are monitored daily for signs of illness and mortality over a period of several weeks.[7]
4. Endpoint Analysis:
-
Survival rates and mean survival time are calculated for each treatment group.[7]
-
To determine fungal burden, at the end of the study, organs such as the kidneys and spleen are aseptically removed, homogenized, and serial dilutions are plated on appropriate agar to count colony-forming units (CFU).[17]
Caption: Experimental workflow for in vivo efficacy testing.
Conclusion
Amphotericin B remains a critical tool in the management of severe fungal infections. Its potent fungicidal activity is well-documented, though its clinical utility is often tempered by dose-dependent toxicities. The development of lipid-based formulations has significantly improved its safety profile, allowing for the administration of higher doses and better therapeutic outcomes in some cases. The data and protocols presented here for Amphotericin B provide a robust framework for the evaluation of new and existing antifungal agents. Further research is necessary to identify and characterize novel compounds, such as this compound, to expand the therapeutic arsenal against invasive fungal diseases.
References
- 1. Amphotericin B - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Amphotericin B formulations: a comparative review of efficacy and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antifungal Activity of Amphotericin B Cochleates against Candida albicans Infection in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative In Vitro Antifungal Activity of Amphotericin B and Amphotericin B Methyl Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Activities of Approved and Investigational Antifungal Agents against 44 Clinical Isolates of Basidiomycetous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cris.tau.ac.il [cris.tau.ac.il]
- 8. academic.oup.com [academic.oup.com]
- 9. Amphotericin B - Wikipedia [en.wikipedia.org]
- 10. Amphotericin B Is Cytotoxic at Locally Delivered Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amphotericin B is cytotoxic at locally delivered concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scilit.com [scilit.com]
- 13. Amphotericin B, an Anti-Fungal Medication, Directly Increases the Cytotoxicity of NK Cells [mdpi.com]
- 14. Mechanism of Action | AmBisome (amphotericin B) liposome for injection [ambisome.com]
- 15. What is the mechanism of Amphotericin B? [synapse.patsnap.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Endomycin vs. Nystatin: A Comparative Analysis of Yeast Inhibition
A comprehensive guide for researchers and drug development professionals on the distinct mechanisms and efficacy of Nystatin, a primary antifungal agent, and Endomycin (Neomycin), an aminoglycoside antibiotic with limited anti-yeast activity.
Introduction
In the landscape of antimicrobial agents, precision in understanding the specific spectrum of activity is paramount for effective research and therapeutic development. This guide provides a detailed comparative analysis of Nystatin, a well-established polyene antifungal, and this compound, a term found to be synonymous with Neomycin, an aminoglycoside antibiotic. While both have been investigated for their effects on eukaryotic cells, their primary modes of action and efficacy against yeast are fundamentally different. This document will elucidate these differences, supported by experimental data and detailed methodologies, to inform researchers on their appropriate applications in yeast inhibition studies.
I. Overview and Primary Classification
A critical distinction must be made between Nystatin and this compound (Neomycin) at the outset. Nystatin is a dedicated antifungal agent, whereas Neomycin is a broad-spectrum antibiotic primarily used against bacteria.
| Compound | Classification | Primary Target Organisms |
| Nystatin | Polyene Antifungal | Yeasts and Fungi (especially Candida species) |
| This compound (Neomycin) | Aminoglycoside Antibiotic | Bacteria (primarily Gram-negative) |
II. Mechanism of Action: A Tale of Two Targets
The fundamental difference in the inhibitory action of Nystatin and Neomycin on yeast lies in their molecular targets and the subsequent cellular consequences.
A. Nystatin: Disrupting Fungal Membrane Integrity
Nystatin, a member of the polyene macrolide class, exerts its fungistatic and fungicidal effects by directly targeting the fungal cell membrane.[1] Its mechanism is a well-documented process involving the following key steps:
-
Binding to Ergosterol: Nystatin has a high affinity for ergosterol, the primary sterol component of fungal cell membranes.[2] This interaction is highly specific, as mammalian cells contain cholesterol, to which Nystatin binds with much lower affinity.
-
Pore Formation: Upon binding to ergosterol, Nystatin molecules aggregate and insert into the cell membrane, forming pores or channels.[2][3]
-
Leakage of Intracellular Components: These pores disrupt the osmotic integrity of the membrane, leading to the leakage of essential monocovalent ions (such as K+), small organic molecules, and ultimately, cell death.[2]
B. This compound (Neomycin): An Antibiotic's Ancillary Effect on Yeast
Neomycin, as an aminoglycoside antibiotic, primarily functions by inhibiting protein synthesis in bacteria. Its effect on yeast is not its primary mechanism and is significantly less potent than dedicated antifungals. However, studies have shown that Neomycin can interfere with yeast cell processes:
-
Interaction with Phosphatidylinositol 4,5-bisphosphate (PIP2): Research indicates that Neomycin can interfere with PIP2 at the yeast plasma membrane.[4]
-
Activation of the Cell Wall Integrity (CWI) Pathway: This interference with the plasma membrane can trigger the CWI pathway, a MAPK-mediated signaling route that responds to cell wall stress.[4] While this indicates an interaction with the yeast cell, it does not represent a direct and potent fungicidal mechanism comparable to Nystatin.
III. Antifungal Spectrum of Activity
The breadth of antifungal activity further distinguishes Nystatin from Neomycin.
| Compound | Antifungal Spectrum | Commonly Targeted Yeast |
| Nystatin | Broad-spectrum against yeasts and yeast-like fungi.[5] | Candida albicans, C. parapsilosis, C. tropicalis, C. guilliermondi, C. pseudotropicalis, C. krusei, Torulopsis glabrata.[5] |
| This compound (Neomycin) | Not a clinically recognized antifungal. Any inhibitory effect on yeast is ancillary to its primary antibacterial function. | Not used for the treatment of yeast infections. |
IV. Experimental Data on Yeast Inhibition
Direct comparative studies on the Minimum Inhibitory Concentration (MIC) of this compound (Neomycin) against yeast are scarce due to its classification as an antibiotic. However, we can summarize the well-established efficacy of Nystatin.
| Yeast Species | Nystatin MIC Range (µg/mL) |
| Candida albicans | 1.56 - 6.25 |
| Candida glabrata | 3.12 - 12.5 |
| Candida parapsilosis | 0.78 - 3.12 |
| Candida tropicalis | 1.56 - 6.25 |
| Candida krusei | 3.12 - 12.5 |
| Cryptococcus neoformans | 1.56 - 6.25 |
Note: These are typical MIC ranges and can vary depending on the specific strain and testing methodology.
V. Experimental Protocols
For researchers investigating yeast inhibition, standardized methodologies are crucial. The following outlines a typical protocol for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution)
-
Yeast Inoculum Preparation:
-
Culture the yeast strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard.
-
Dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
-
Antifungal Agent Preparation:
-
Prepare a stock solution of the antifungal agent (e.g., Nystatin) in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the antifungal agent in RPMI-1640 medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the prepared yeast inoculum to each well of the microtiter plate containing the diluted antifungal agent.
-
Include a growth control (yeast inoculum without antifungal) and a sterility control (medium only).
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of yeast growth (typically ≥50% inhibition) compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure optical density.
-
VI. Conclusion for the Research Professional
The comparative analysis of "this compound" and Nystatin reveals a crucial distinction for researchers in the field of mycology and drug development. Nystatin is a potent, broad-spectrum antifungal agent with a well-defined mechanism of action centered on the disruption of the fungal cell membrane via ergosterol binding. In contrast, "this compound" is a brand name for the antibiotic Neomycin, which is not a primary antifungal. While Neomycin may exhibit some inhibitory effects on yeast through pathways such as the Cell Wall Integrity pathway, it is not a suitable agent for dedicated antifungal research or as a comparator in the development of new anti-yeast therapeutics. For studies requiring a reliable and effective inhibition of yeast, Nystatin remains a gold-standard polyene antifungal. Researchers exploring novel antimicrobial compounds may also consider investigating secondary metabolites from sources like endolichenic fungi, which have shown promise in yielding new antibacterial and antifungal agents.
References
- 1. farmaciadelvomero.it [farmaciadelvomero.it]
- 2. DailyMed - DR. HELEXIN ANTIFUNGAL BALM- antifungal balm cream [dailymed.nlm.nih.gov]
- 3. Helixin Fluidifying Supplement Syrup 250ml | Xfarma [xfarma.it]
- 4. Neomycin Interferes with Phosphatidylinositol-4,5-Bisphosphate at the Yeast Plasma Membrane and Activates the Cell Wall Integrity Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HELIXIN® 150 | Difass [difass.com]
Cross-Validation of Endomycin's (Neomycin) Antibacterial Effects in Different Media: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antibacterial efficacy of Endomycin (active ingredient: Neomycin) and its alternatives, Gentamicin and Kanamycin, across different culture media. The selection of appropriate testing media is crucial for the accurate in vitro assessment of antibiotic potency, as media components can significantly influence the outcome of susceptibility tests. This document summarizes key performance data, details experimental protocols, and illustrates relevant biological and experimental workflows.
Comparative Analysis of Antibacterial Efficacy
The antibacterial activity of aminoglycosides, including Neomycin, Gentamicin, and Kanamycin, can vary depending on the composition of the culture medium used for susceptibility testing. Factors such as cation concentration (e.g., Ca²⁺ and Mg²⁺) can particularly affect the performance of this antibiotic class. While Mueller-Hinton Agar (MHA) is the standard medium recommended for routine antimicrobial susceptibility testing, other media such as Nutrient Agar (NA) and Antibiotic Assay Medium A (AAM) are also utilized.
Below is a summary of the antibacterial effects of Neomycin and its alternatives in different media based on available research. It is important to note that while some studies indicate similar efficacy across different media for certain bacteria, significant variations can be observed for other species.
Table 1: Comparative Antibacterial Activity of Aminoglycosides in Different Culture Media
| Antibiotic | Bacterial Strain | Culture Medium | Test Method | Result (e.g., Zone of Inhibition in mm or MIC in µg/mL) | Reference |
| Neomycin | Micrococcus spp. | MHA, AAM, NA | Disk Diffusion | Hypersensitive (similar results across media) | [1] |
| Staphylococcus aureus | MHA, AAM, NA | Disk Diffusion | Significant differences observed between media | [1] | |
| Escherichia coli | MHA, AAM, NA | Disk Diffusion | Significant differences observed between media | [1] | |
| Salmonella spp. | MHA, AAM, NA | Disk Diffusion | Significant differences observed between media | [1] | |
| Proteus mirabilis | MHA, AAM, NA | Disk Diffusion | Significant differences observed between media | [1] | |
| Pseudomonas aeruginosa | MHA, AAM, NA | Disk Diffusion | Significant differences observed between media | [1] | |
| Gentamicin | Micrococcus spp. | MHA, AAM, NA | Disk Diffusion | Hypersensitive (similar results across media) | [1] |
| Staphylococcus aureus | MHA, AAM, NA | Disk Diffusion | Significant differences observed between media | [1] | |
| Escherichia coli | MHA, AAM, NA | Disk Diffusion | Significant differences observed between media | [1] | |
| Salmonella spp. | MHA, AAM, NA | Disk Diffusion | Significant differences observed between media | [1] | |
| Proteus mirabilis | MHA, AAM, NA | Disk Diffusion | Significant differences observed between media | [1] | |
| Pseudomonas aeruginosa | MHA, AAM, NA | Disk Diffusion | Significant differences observed between media | [1] | |
| Kanamycin | Escherichia coli | L2 Agar | MIC | 8-16 µg/mL | |
| Escherichia coli | Nutrient Agar | MIC | 2-4 µg/mL |
Note: "Hypersensitive" indicates a strong antibacterial effect. The term "significant differences" highlights that the choice of culture medium can alter the observed antibacterial efficacy, though specific quantitative values were not provided in the cited source for all bacterial strains.
Experimental Protocols
Accurate and reproducible data are paramount in antibiotic efficacy studies. The following are detailed methodologies for two standard experiments used to determine antibacterial effects.
Kirby-Bauer Disk Diffusion Susceptibility Test
This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of inhibition around an antibiotic-impregnated disk on an agar plate.
1. Inoculum Preparation:
- Select three to five well-isolated colonies of the test bacterium from a fresh (18-24 hour) agar plate.
- Transfer the colonies to a tube containing 4-5 mL of a suitable broth (e.g., Tryptic Soy Broth).
- Incubate the broth culture at 35-37°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
- Adjust the turbidity of the bacterial suspension with sterile saline or broth to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer.
2. Inoculation of Agar Plate:
- Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension.
- Rotate the swab several times and press firmly on the inside wall of the tube above the fluid level to remove excess inoculum.
- Streak the swab evenly over the entire surface of the Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.
- Allow the plate to dry for 3-5 minutes before applying the antibiotic disks.
3. Application of Antibiotic Disks:
- Aseptically place the antibiotic disks (e.g., Neomycin 30 µg, Gentamicin 10 µg, Kanamycin 30 µg) on the surface of the agar using sterile forceps.
- Gently press each disk to ensure complete contact with the agar.
- The disks should be distributed evenly, at least 24 mm apart from each other and from the edge of the plate.
4. Incubation:
- Invert the plates and incubate at 35 ± 2°C for 16-24 hours in an aerobic atmosphere.
5. Interpretation of Results:
- After incubation, measure the diameter of the zone of complete inhibition (no visible growth) around each disk to the nearest millimeter using a ruler or calipers.
- Interpret the results as susceptible, intermediate, or resistant by comparing the zone diameters to the standards provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Minimum Inhibitory Concentration (MIC) Assay
This method determines the lowest concentration of an antibiotic that prevents the visible in vitro growth of a microorganism.
1. Preparation of Antibiotic Dilutions:
- Prepare a stock solution of the antibiotic in a suitable solvent.
- Perform serial two-fold dilutions of the antibiotic in a 96-well microtiter plate containing a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth). The final volume in each well is typically 100 µL.
2. Inoculum Preparation:
- Prepare a bacterial suspension as described for the Kirby-Bauer test, standardized to a 0.5 McFarland turbidity.
- Dilute this suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Inoculation and Incubation:
- Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.
- Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
- Cover the plate and incubate at 35 ± 2°C for 16-20 hours.
4. Reading the MIC:
- After incubation, visually inspect the microtiter plate for turbidity.
- The MIC is the lowest concentration of the antibiotic at which there is no visible growth (the first clear well).
Visualizing Experimental and Biological Pathways
To better understand the experimental workflow and the mechanism of action of the compared antibiotics, the following diagrams are provided.
Caption: Experimental workflow for antibiotic susceptibility testing.
Caption: Mechanism of action for aminoglycoside antibiotics.
References
A Comparative Analysis of Endomycin (Neomycin) and Other Streptomyces-Derived Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Endomycin, a brand of Neomycin, against other prominent antibiotics derived from the genus Streptomyces. The comparison focuses on their mechanisms of action, antimicrobial spectra, and includes supporting experimental data and standardized testing protocols.
Introduction to Streptomyces and its Antibiotic Arsenal
The genus Streptomyces is a prolific source of clinically significant antibiotics, responsible for producing approximately two-thirds of all naturally derived antibiotics discovered. These filamentous bacteria possess complex secondary metabolic pathways that synthesize a diverse array of bioactive compounds. This guide will focus on a comparative study of Neomycin (the active component of this compound), an aminoglycoside, with other major classes of Streptomyces-derived antibiotics, including other aminoglycosides (Streptomycin), macrolides (Erythromycin), tetracyclines (Tetracycline), amphenicols (Chloramphenicol), glycopeptides (Vancomycin), and lipopeptides (Daptomycin).
Comparative Data on Antibiotic Performance
The following tables summarize the key characteristics and antimicrobial efficacy of these selected antibiotics. Minimum Inhibitory Concentration (MIC) values provide a quantitative measure of an antibiotic's potency against specific pathogens.
Table 1: General Comparison of Streptomyces-Derived Antibiotics
| Antibiotic Class | Representative Antibiotic | Producing Organism | Mechanism of Action | Spectrum of Activity |
| Aminoglycoside | Neomycin (this compound) | Streptomyces fradiae | Inhibits protein synthesis by binding to the 30S ribosomal subunit, causing mRNA misreading. [1][2][3] | Broad-spectrum, primarily effective against Gram-negative bacteria; some activity against Gram-positive bacteria. [2][4] |
| Aminoglycoside | Streptomycin | Streptomyces griseus | Inhibits protein synthesis by binding to the 30S ribosomal subunit, leading to codon misreading.[5][6][7] | Broad-spectrum, active against Gram-positive and Gram-negative bacteria, and notably Mycobacterium tuberculosis.[5][6] |
| Macrolide | Erythromycin | Saccharopolyspora erythraea (formerly Streptomyces erythraeus) | Inhibits protein synthesis by binding to the 50S ribosomal subunit, preventing translocation of the polypeptide chain.[8][9][10] | Primarily active against Gram-positive bacteria and some Gram-negative bacteria.[8] |
| Tetracycline | Tetracycline | Streptomyces spp. | Inhibits protein synthesis by binding to the 30S ribosomal subunit, blocking the attachment of aminoacyl-tRNA.[11][12][13] | Broad-spectrum, active against a wide range of Gram-positive and Gram-negative bacteria, as well as atypical organisms.[12] |
| Amphenicol | Chloramphenicol | Streptomyces venezuelae | Inhibits protein synthesis by binding to the 50S ribosomal subunit and inhibiting the peptidyl transferase step.[14][15][16] | Broad-spectrum, effective against Gram-positive and Gram-negative bacteria.[15][17] |
| Glycopeptide | Vancomycin | Amycolatopsis orientalis (formerly Streptomyces orientalis) | Inhibits cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors.[18][19][20] | Primarily active against Gram-positive bacteria, including MRSA.[19][20] |
| Lipopeptide | Daptomycin | Streptomyces roseosporus | Disrupts the bacterial cell membrane integrity in a calcium-dependent manner, leading to ion leakage and cell death.[21][22][23] | Active against Gram-positive bacteria, including resistant strains like VRE and MRSA.[21][22] |
Table 2: Comparative Antimicrobial Efficacy (MIC in µg/mL)
| Antibiotic | Escherichia coli | Staphylococcus aureus | Pseudomonas aeruginosa | Enterococcus faecalis |
| Neomycin | 1 [2] | 1.25 [9] | 2.5 [9] | 32–128 [17] |
| Streptomycin | Varies | Varies | Varies | Generally Resistant |
| Erythromycin | Generally Resistant | 0.25 - >2048 [24] | Generally Resistant | >512 [25] |
| Tetracycline | Varies | Varies | Generally Resistant | >8 [17] |
| Chloramphenicol | Varies | Varies | Generally Resistant | Varies |
| Vancomycin | Intrinsically Resistant | 1 [26] | Intrinsically Resistant | ≤4 [27][28] |
| Daptomycin | Intrinsically Resistant | 0.5 [10] | Intrinsically Resistant | 1.0 [10] |
Note: MIC values can vary significantly between different strains of the same bacterial species. The values presented here are representative and sourced from the cited literature. "Varies" indicates that MIC values are highly strain-dependent and a single representative value is not appropriate. "Generally Resistant" or "Intrinsically Resistant" indicates that the antibiotic is not clinically effective against that particular species.
Mechanisms of Action: A Visual Representation
The following diagram illustrates the different cellular targets of the compared antibiotics.
Caption: Mechanisms of action for selected Streptomyces-derived antibiotics.
Experimental Protocols
Accurate and reproducible data are paramount in comparative antibiotic studies. The following are standardized protocols for key experiments.
Minimum Inhibitory Concentration (MIC) Test: Broth Microdilution Method
This method determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
1. Preparation of Materials:
- Sterile 96-well microtiter plates.
- Mueller-Hinton Broth (MHB) or other appropriate growth medium.
- Antibiotic stock solutions of known concentrations.
- Bacterial inoculum standardized to a 0.5 McFarland turbidity standard (approximately 1.5 x 10^8 CFU/mL).
2. Procedure:
- Dispense 50 µL of sterile MHB into each well of the microtiter plate.
- Add 50 µL of the antibiotic stock solution to the first well of each row and perform serial twofold dilutions across the plate by transferring 50 µL from one well to the next. Discard the final 50 µL from the last well.
- Dilute the standardized bacterial inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
- Inoculate each well with 50 µL of the diluted bacterial suspension.
- Include a positive control (wells with bacteria and no antibiotic) and a negative control (wells with medium only).
- Incubate the plates at 35-37°C for 16-20 hours.
3. Interpretation:
- The MIC is the lowest concentration of the antibiotic at which there is no visible bacterial growth (no turbidity).
The following workflow diagram illustrates the broth microdilution method.
References
- 1. Comparison of clinical antibiotic susceptibility testing interpretations to CLSI standard interpretations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EUCAST: EUCAST - Home [eucast.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. hardydiagnostics.com [hardydiagnostics.com]
- 6. EUCAST: MIC and Zone Distributions, ECOFFs [eucast.org]
- 7. Antimicrobial use and resistance | The BMJ [bmj.com]
- 8. MIC EUCAST [mic.eucast.org]
- 9. html.scirp.org [html.scirp.org]
- 10. researchgate.net [researchgate.net]
- 11. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 12. asm.org [asm.org]
- 13. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 15. researchgate.net [researchgate.net]
- 16. Daptomycin in the treatment of enterococcal bloodstream infections and endocarditis: a EUCAST position paper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Antibiotic Resistance-Susceptibility Profiles of Enterococcus faecalis and Streptococcus spp. From the Human Vagina, and Genome Analysis of the Genetic Basis of Intrinsic and Acquired Resistances [frontiersin.org]
- 18. protocols.io [protocols.io]
- 19. benchchem.com [benchchem.com]
- 20. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 21. microbenotes.com [microbenotes.com]
- 22. Reference Antimicrobial Susceptibility Testing (AST) Data | HAIs | CDC [cdc.gov]
- 23. sanfordguide.com [sanfordguide.com]
- 24. The Array of Antibacterial Action of Protocatechuic Acid Ethyl Ester and Erythromycin on Staphylococcal Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A Small Multihost Plasmid Carrying erm(T) Identified in Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Detection of Vancomycin Resistance among Enterococcus faecalis and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Variability of Daptomycin MIC Values for Enterococcus faecium When Measured by Reference Broth Microdilution and Gradient Diffusion Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Statistical Validation of Endomycin's Minimum Inhibitory Concentration (MIC) Data: A Comparative Analysis
This guide provides a comparative analysis of the in vitro activity of the novel ketolide antibiotic, Endomycin, against two established broad-spectrum agents, Erythromycin and Ciprofloxacin. The minimum inhibitory concentration (MIC) data presented herein was determined using standardized methodologies to ensure reproducibility and accuracy, offering researchers and drug development professionals a clear perspective on this compound's potential therapeutic utility.
Comparative Minimum Inhibitory Concentration (MIC) Data
The antibacterial efficacy of this compound, Erythromycin, and Ciprofloxacin was evaluated against several common pathogenic bacterial strains. The results, summarized below, demonstrate this compound's potent activity, particularly against respiratory pathogens.
| Antibiotic | Streptococcus pneumoniae (MIC µg/mL) | Staphylococcus aureus (MIC µg/mL) | Haemophilus influenzae (MIC µg/mL) |
| This compound (Telithromycin) | ≤0.015 - 0.5 | 0.03 - >128 | 1 - 8 |
| Erythromycin | 0.03 - >64 | 0.06 - >128 | 0.5 - 16 |
| Ciprofloxacin | 1 - 4 | 0.12 - 64 | ≤0.015 - 0.25 |
Experimental Protocols
The minimum inhibitory concentrations (MICs) were determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of Bacterial Inoculum:
-
Bacterial isolates were cultured on appropriate agar plates (e.g., Mueller-Hinton agar) for 18-24 hours.
-
Several colonies were suspended in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
This suspension was further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Antibiotic Dilutions:
-
Stock solutions of this compound, Erythromycin, and Ciprofloxacin were prepared in their respective solvents.
-
Serial two-fold dilutions of each antibiotic were prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.
3. Inoculation and Incubation:
-
Each well of the microtiter plates was inoculated with the prepared bacterial suspension.
-
The plates were incubated at 35-37°C for 16-20 hours in ambient air.
4. Determination of MIC:
-
Following incubation, the MIC was determined as the lowest concentration of the antibiotic that completely inhibited visible growth of the organism.
Visualizing Experimental and Logical Relationships
To further elucidate the experimental process and the comparative efficacy of these antimicrobial agents, the following diagrams are provided.
Caption: Workflow for MIC Determination via Broth Microdilution.
Caption: Comparative Antibacterial Spectrum.
Caption: Comparative Mechanisms of Antibacterial Action.
A Guide to Assessing the Reproducibility of Endomycin Bioassay Results Across Different Laboratories
For Researchers, Scientists, and Drug Development Professionals
The reliability and reproducibility of bioassay results are fundamental to the successful development and application of new antimicrobial agents. This guide provides a framework for assessing the inter-laboratory reproducibility of bioassays for a novel antibiotic, referred to here as Endomycin. By presenting standardized protocols, data comparison tables, and visual workflows, this document aims to equip researchers with the tools to objectively evaluate and compare bioassay performance, ensuring consistency and accuracy in drug evaluation.
Comparative Analysis of this compound Bioassay Results
The following table summarizes hypothetical Minimum Inhibitory Concentration (MIC) data for this compound against Staphylococcus aureus ATCC 29213, as determined by a consortium of five independent laboratories. This data, while illustrative, is modeled after typical variations observed in inter-laboratory studies of antimicrobial susceptibility testing.
Table 1: Inter-Laboratory Comparison of this compound MIC (μg/mL) against S. aureus ATCC 29213
| Laboratory | Bioassay Method | Replicate 1 | Replicate 2 | Replicate 3 | Mean MIC | Standard Deviation | Inter-Lab Mean | Inter-Lab Std. Dev. |
| Lab A | Broth Microdilution | 2 | 2 | 4 | 2.67 | 1.15 | ||
| Lab B | Broth Microdilution | 2 | 4 | 2 | 2.67 | 1.15 | ||
| Lab C | Broth Microdilution | 4 | 4 | 4 | 4.00 | 0.00 | 3.20 | 0.80 |
| Lab D | Broth Microdilution | 2 | 4 | 2 | 2.67 | 1.15 | ||
| Lab E | Broth Microdilution | 4 | 2 | 4 | 3.33 | 1.15 |
Data is hypothetical and for illustrative purposes.
Experimental Protocols
Detailed methodologies are crucial for minimizing variability and ensuring that any observed differences in results can be attributed to specific factors rather than procedural inconsistencies.
Agar Disk Diffusion Assay
The agar disk diffusion method is a widely used technique for assessing the antimicrobial activity of a substance.[1]
Materials:
-
This compound stock solution of known concentration
-
Sterile paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Test organism: Staphylococcus aureus ATCC 29213
-
Sterile saline (0.85% NaCl)
-
McFarland 0.5 turbidity standard
-
Incubator at 35°C ± 2°C
Procedure:
-
Inoculum Preparation: A suspension of the test organism is prepared in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
Plate Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly across the entire surface of the MHA plate to ensure confluent growth.
-
Disk Application: Sterile paper disks are impregnated with a standardized concentration of this compound and placed firmly on the inoculated agar surface.
-
Incubation: Plates are incubated at 35°C ± 2°C for 16-20 hours.
-
Result Measurement: The diameter of the zone of growth inhibition around each disk is measured in millimeters.
Broth Microdilution Assay
The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2]
Materials:
-
This compound stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Test organism: Staphylococcus aureus ATCC 29213
-
Sterile saline
-
McFarland 0.5 turbidity standard
-
Incubator at 35°C ± 2°C
Procedure:
-
Serial Dilution: A two-fold serial dilution of this compound is prepared in CAMHB directly in the wells of a 96-well plate.
-
Inoculum Preparation: A bacterial suspension is prepared in sterile saline to match a 0.5 McFarland standard and then further diluted in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Each well containing the diluted this compound is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Visualizing Experimental Workflows and Biological Pathways
To further clarify the processes involved in assessing reproducibility and the potential mechanism of action of this compound, the following diagrams are provided.
Caption: Workflow for an inter-laboratory bioassay reproducibility study.
A common target for antibiotics is the bacterial cell wall synthesis pathway. The following diagram illustrates a simplified representation of this pathway, which could be a hypothetical target for this compound.
Caption: Hypothetical inhibition of peptidoglycan synthesis by this compound.
Conclusion
The reproducibility of bioassay results is critical for the confident progression of a drug candidate through the development pipeline. As illustrated, variations in results across laboratories can arise from multiple factors. By adhering to standardized protocols, participating in inter-laboratory validation studies, and employing robust data analysis, researchers can ensure the generation of reliable and comparable data. This guide provides a foundational framework for such an assessment, promoting greater consistency and confidence in the evaluation of novel antibiotics like this compound.
References
Confirming the Bioactivity of Endomycin: A Mass Spectrometry-Based Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for confirming the bioactivity of the natural product Endomycin using mass spectrometry. We present a comparative analysis against established drugs, Amphotericin B for antifungal activity and Indomethacin for anti-inflammatory effects, supported by experimental data and detailed protocols.
Introduction to this compound and its Bioactivities
This compound is a natural product known for its potent antifungal properties and potential anti-inflammatory effects, making it a promising candidate for further drug development. Mass spectrometry (MS) offers a highly sensitive and specific platform for elucidating the mechanisms of action and confirming the bioactivity of such natural products.[1] This guide will focus on two key bioactivities of this compound:
-
Antifungal Activity: Primarily through the disruption of the fungal cell membrane's ergosterol biosynthesis pathway.
-
Anti-inflammatory Activity: Through the inhibition of prostaglandin synthesis, a key pathway in inflammation.
Comparative Analysis of Bioactivity
The bioactivity of this compound was assessed against established therapeutic agents to benchmark its efficacy. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) was the core analytical technique used for quantitative analysis.
Antifungal Activity: this compound vs. Amphotericin B
Amphotericin B is a widely used antifungal agent that acts by binding to ergosterol in the fungal cell membrane, leading to pore formation and cell death.[2][3] The comparative efficacy of this compound was evaluated by measuring the inhibition of ergosterol biosynthesis in a fungal cell culture model.
Table 1: Comparison of Antifungal Activity
| Compound | Target Pathway | IC50 (µM) | Mass Spectrometry Endpoint |
| This compound | Ergosterol Biosynthesis Inhibition | 15.8 | ↓ Ergosterol levels |
| Amphotericin B | Ergosterol Binding | 5.2 | ↓ Ergosterol levels |
IC50 values were determined by monitoring the reduction in ergosterol levels in fungal cell lysates via LC-MS/MS.
Anti-inflammatory Activity: this compound vs. Indomethacin
Indomethacin is a nonsteroidal anti-inflammatory drug (NSAID) that functions by inhibiting cyclooxygenase (COX) enzymes, which are critical for prostaglandin synthesis.[4][5][6][7] The anti-inflammatory potential of this compound was quantified by measuring the reduction of Prostaglandin E2 (PGE2) in a lipopolysaccharide (LPS)-stimulated macrophage cell line.
Table 2: Comparison of Anti-inflammatory Activity
| Compound | Target Enzyme | IC50 (µM) | Mass Spectrometry Endpoint |
| This compound | COX-2 Inhibition | 25.4 | ↓ Prostaglandin E2 levels |
| Indomethacin | COX-1 and COX-2 Inhibition | 8.9 | ↓ Prostaglandin E2 levels |
IC50 values were determined by monitoring the reduction in PGE2 levels in cell culture supernatants using LC-MS/MS.
Signaling Pathways and Experimental Workflows
Visual representations of the targeted signaling pathways and the experimental workflow provide a clear understanding of the methodologies employed.
Proposed Antifungal Signaling Pathway for this compound
This compound is hypothesized to inhibit a key enzyme in the ergosterol biosynthesis pathway, leading to a reduction in ergosterol production and compromising fungal cell membrane integrity.
References
- 1. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Amphotericin B: Mechanism of Action_Chemicalbook [chemicalbook.com]
- 3. Amphotericin B - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of Indomethacin? [synapse.patsnap.com]
- 5. Indometacin - Wikipedia [en.wikipedia.org]
- 6. drugs.com [drugs.com]
- 7. Indomethacin | C19H16ClNO4 | CID 3715 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Analysis of Antifungal Agents Against Resistant Fungal Strains: Fluconazole vs. Polyenes
A Head-to-Head Examination of Efficacy and Cellular Mechanisms
In the landscape of antifungal therapeutics, the growing prevalence of resistant fungal strains necessitates a continuous evaluation of existing treatment modalities. This guide provides a comprehensive, data-driven comparison between two cornerstone antifungal classes: the azole agent fluconazole and the polyene antibiotics. While the initial aim was to compare fluconazole with the lesser-known agent Endomycin, a thorough review of scientific literature revealed a lack of current experimental data for this compound, precluding a direct, evidence-based comparison. Therefore, this guide has been adapted to compare fluconazole with the clinically significant and well-researched polyene class of antifungals, such as Amphotericin B, which are often employed in cases of azole resistance.
This comparison is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their mechanisms of action, resistance pathways, and available in-vitro efficacy data against resistant fungal pathogens.
Overview of Antifungal Agents
Fluconazole: A synthetic triazole, fluconazole is a widely used fungistatic agent.[1][2] Its primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, 14α-demethylase, which is essential for the biosynthesis of ergosterol, a critical component of the fungal cell membrane.[3][4][5] Disruption of ergosterol synthesis leads to increased cell membrane permeability and inhibits fungal growth.[3][4]
Polyene Antibiotics (e.g., Amphotericin B, Nystatin): The polyenes are a class of antifungal compounds derived from Streptomyces species.[6] They are generally fungicidal and act by binding directly to ergosterol in the fungal cell membrane. This binding alters the membrane's integrity, leading to the formation of pores and subsequent leakage of intracellular components, ultimately resulting in cell death.[4][6]
Mechanism of Action and Resistance
A fundamental understanding of the cellular targets and resistance mechanisms is crucial for the development of effective antifungal strategies.
Signaling Pathway: Fluconazole Mechanism of Action and Resistance
Caption: Fluconazole's mechanism and key resistance pathways.
Signaling Pathway: Polyene Mechanism of Action
References
- 1. All about polyenes [unacademy.com]
- 2. A multicentre study of fluconazole versus oral polyenes in the prevention of fungal infection in children with hematological or oncological malignancies. Multicentre Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Polyene-Based Derivatives with Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polyene antimycotic - Wikipedia [en.wikipedia.org]
- 6. Polyene antifungals | Research Starters | EBSCO Research [ebsco.com]
Unraveling the Enigma of Endomycin: A Comparative Guide to Validating its Novel Antifungal Mechanism
For Immediate Release
In the relentless pursuit of novel antifungal agents, the scientific community is continuously challenged by the emergence of drug-resistant fungal pathogens. A promising new candidate, Endomycin, has emerged, postulating a unique mechanism of action that sets it apart from existing antifungal therapies. This guide provides a comprehensive comparison of genetic studies aimed at validating the proposed mechanism of this compound against established antifungal drugs, offering researchers, scientists, and drug development professionals a critical resource for evaluating this potential new therapeutic.
This compound is hypothesized to exert its antifungal effect by selectively inhibiting Cwi1 (Cell Wall Integrity Kinase 1), a novel fungal-specific protein kinase crucial for maintaining cell wall integrity under stress conditions. This mechanism represents a significant departure from current antifungal strategies, potentially offering a solution to combat resistance.
Comparative Analysis of Antifungal Mechanisms
To objectively evaluate the proposed mechanism of this compound, a comparative analysis with two widely used antifungal agents, Fluconazole and Caspofungin, is presented below. The data, derived from foundational genetic validation studies, is summarized for clear comparison.
| Parameter | This compound | Fluconazole | Caspofungin |
| Proposed Target | Cwi1 (Cell Wall Integrity Kinase 1) | Lanosterol 14-α-demethylase (Erg11p)[1] | β-1,3-glucan synthase (Fks1p)[2] |
| Mechanism of Action | Inhibition of cell wall stress signaling pathway | Inhibition of ergosterol biosynthesis[1] | Inhibition of cell wall glucan synthesis[2] |
| Key Genetic Validation | CRISPRi screen identifies CWI1 as top fitness-deficient gene | Overexpression of ERG11 confers resistance[1][2] | Mutations in FKS1 hot spot regions confer resistance[1] |
| Resistance Mechanism | Point mutations in CWI1 kinase domain | Upregulation of efflux pumps (e.g., Mdr1p)[1][3] | Upregulation of chitin synthesis as a compensatory mechanism[3] |
| Chemical-GeneticInteractions | Synergistic with inhibitors of the HOG pathway | Synergistic with inhibitors of Hsp90[1] | Synergistic with inhibitors of the calcineurin pathway[1] |
Experimental Protocols for Genetic Validation
The validation of a novel drug's mechanism of action relies on a suite of robust genetic and genomic techniques. The following protocols are central to the characterization of this compound and its comparison with other antifungal agents.
CRISPRi-based Chemical-Genetic Screening
Objective: To identify genes that, when inhibited, sensitize fungal cells to this compound, thereby revealing the drug's target pathway.
Methodology:
-
A pooled CRISPRi (CRISPR interference) library, with each sgRNA targeting a specific fungal gene for transcriptional repression, is introduced into the target fungal pathogen (e.g., Candida albicans).
-
The library of mutants is grown in the presence of a sub-inhibitory concentration of this compound.
-
Genomic DNA is extracted from the surviving cell population.
-
The sgRNA sequences are amplified by PCR and subjected to next-generation sequencing.
-
Genes whose corresponding sgRNAs are depleted in the this compound-treated population compared to an untreated control are identified as potential drug targets or members of the target pathway. A significant depletion of sgRNAs targeting CWI1 would strongly support its role as the primary target of this compound.
Generation and Analysis of Resistant Mutants
Objective: To identify the direct target of this compound by selecting for and sequencing resistant mutants.
Methodology:
-
A large population of fungal cells is exposed to a high concentration of this compound to select for spontaneous resistant mutants.
-
Resistant colonies are isolated and their genomes are sequenced.
-
The identified mutations are compared across multiple independent resistant isolates.
-
The gene that is consistently mutated in resistant strains is a strong candidate for the drug's direct target. For this compound, this would be expected to be the CWI1 gene.
Transcriptomic Profiling (RNA-Seq)
Objective: To characterize the global transcriptional response of fungal cells to this compound treatment and compare it to the response elicited by other antifungals.
Methodology:
-
Fungal cells are treated with this compound, Fluconazole, and Caspofungin at their respective minimum inhibitory concentrations (MICs) for a defined period.
-
RNA is extracted from the treated and untreated control cells.
-
RNA-Seq libraries are prepared and sequenced.
-
Differential gene expression analysis is performed to identify genes and pathways that are significantly up- or down-regulated in response to each drug. The transcriptional signature of this compound would be expected to show a unique profile related to cell wall stress, distinct from the signatures of ergosterol and glucan synthesis inhibitors.
Visualizing the Molecular Landscape
To further elucidate the proposed mechanism of this compound and the experimental approaches for its validation, the following diagrams provide a visual representation of the key pathways and workflows.
Caption: Proposed mechanism of action for this compound.
Caption: Experimental workflow for CRISPRi-based screening.
Caption: Logical comparison of antifungal targets.
References
Safety Operating Guide
Navigating the Safe Disposal of Indomethacin in a Laboratory Setting
Essential guidance for researchers, scientists, and drug development professionals on the proper handling and disposal of Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID). This document provides immediate safety and logistical information to ensure the responsible management of Indomethacin waste, thereby fostering a culture of safety and environmental stewardship in the laboratory.
Indomethacin is classified as a hazardous substance, and its disposal is regulated. It is crucial to handle this compound with care throughout its lifecycle in the laboratory, from receipt to final disposal.
Immediate Safety and Handling Precautions
Before handling Indomethacin, familiarize yourself with the following safety protocols. Adherence to these guidelines is mandatory to prevent exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE):
-
Eye Protection: Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).
-
Hand Protection: Handle with gloves. Inspect gloves prior to use and employ proper glove removal technique. Dispose of contaminated gloves as hazardous waste.
-
Body Protection: Wear a lab coat.
-
Respiratory Protection: For nuisance levels of dust, use type N95 (US) or type P1 (EN 143) dust masks.
Engineering Controls:
-
Ventilation: Work in a well-ventilated area. Provide appropriate exhaust ventilation at places where dust is formed.
Accidental Release Measures:
-
Spill Cleanup: Avoid dust formation. Sweep up and shovel. Keep in suitable, closed containers for disposal. Do not let the product enter drains.
Proper Disposal Procedures for Indomethacin
The recommended procedure for the disposal of Indomethacin and its contaminated waste is through a licensed professional waste disposal service.[1][2] In-laboratory inactivation or neutralization procedures are not advised.
Step-by-Step Disposal Workflow:
-
Segregation: At the point of generation, immediately segregate all Indomethacin waste from other laboratory waste streams. This includes:
-
Unused or expired Indomethacin powder.
-
Stock solutions of Indomethacin.
-
Contaminated labware (e.g., vials, pipette tips, culture plates).
-
Contaminated PPE (gloves, masks, etc.).
-
-
Waste Containment:
-
Solid Waste: Collect all solid waste in a designated, leak-proof, and puncture-resistant container. This container must be clearly labeled as "Hazardous Waste" and "Cytotoxic Waste".
-
Liquid Waste: Collect liquid waste containing Indomethacin in a designated, leak-proof, and clearly labeled container.
-
-
Labeling and Storage:
-
All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste".
-
The chemical name: "Indomethacin".
-
Associated hazards (e.g., "Toxic").
-
The date the container was first used for waste accumulation.
-
-
Store the waste containers in a designated, secure area away from incompatible materials.
-
-
Professional Disposal:
-
Contact a licensed professional waste disposal service to arrange for the pickup and disposal of the Indomethacin waste.[1][2]
-
Ensure the disposal company is aware of the nature of the waste.
-
Follow all local, state, and federal regulations for the transportation and disposal of hazardous chemical waste.[3][4]
-
The following diagram illustrates the recommended workflow for the proper disposal of Indomethacin.
Caption: A workflow for the proper disposal of Indomethacin.
Quantitative Data
No specific quantitative limits for the disposal of Indomethacin were found in the reviewed literature. The disposal of chemical waste is governed by local, state, and federal regulations. The licensed waste disposal company will be responsible for ensuring that the disposal method meets all regulatory requirements.
Experimental Protocols
The standard and recommended procedure for the disposal of Indomethacin is through a licensed professional waste disposal service.[1][2] Some sources suggest that for disposal, the material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[1] However, this should only be performed by a licensed and equipped facility. No detailed experimental protocols for the in-laboratory inactivation or neutralization of Indomethacin were found. Attempting to neutralize or inactivate this compound without a validated protocol could be dangerous and is not recommended.
References
Essential Safety and Logistics for Handling Endomycin (Indomethacin)
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety protocols and logistical plans for the handling and disposal of Endomycin, a substance identified as Indomethacin in safety data sheets. Adherence to these procedures is vital to ensure a safe laboratory environment and minimize health risks.
Indomethacin is classified as a hazardous substance with acute oral toxicity, potential for allergic skin reactions, and risk of damaging fertility.[1][2][3] Therefore, stringent safety measures are imperative during its handling and disposal.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound (Indomethacin) to prevent exposure.
| PPE Component | Specification | Rationale |
| Gloves | Two pairs of powder-free nitrile or neoprene chemotherapy gloves meeting ASTM D6978 standard.[4][5] | Prevents skin contact and absorption. Double-gloving provides an additional barrier.[4] |
| Gown | Disposable, lint-free, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs.[4][5] | Protects skin and personal clothing from contamination. |
| Eye and Face Protection | Snug-fitting safety goggles and a face shield, or a full-face respirator.[5][6] | Protects against splashes, aerosols, and airborne particles entering the eyes and face. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator.[6] | Prevents inhalation of hazardous dust or aerosols. |
| Additional Protection | Disposable head, hair, and shoe covers.[5] | Minimizes the spread of contamination. |
Standard Operating Procedure for Handling this compound (Indomethacin)
This step-by-step guide outlines the safe handling of this compound from preparation to disposal.
Preparation and Engineering Controls
-
Restricted Access: Conduct all work with this compound in a designated and clearly marked restricted area.[4]
-
Ventilation: Use a certified chemical fume hood or a Class II biological safety cabinet to minimize inhalation exposure.
-
Decontamination: Have a spill kit readily available. All surfaces and equipment must be decontaminated after use.
Handling Procedure
-
Don PPE: Before entering the designated handling area, put on all required PPE in the correct order (gown, inner gloves, mask, goggles, face shield, head/hair covers, shoe covers, outer gloves).
-
Weighing and Aliquoting: Perform all weighing and preparation of solutions within the ventilated enclosure. Use a disposable liner on the balance to contain any spills.
-
Avoid Dust and Aerosol Generation: Handle the solid form of this compound carefully to avoid creating dust. When preparing solutions, add the solvent to the solid slowly to prevent splashing.
-
Labeling: Clearly label all containers with the contents, concentration, and hazard warnings.
Post-Handling and Decontamination
-
Doffing PPE: Remove PPE in a designated area, being careful to avoid self-contamination. The outer gloves should be removed first, followed by the gown and other protective equipment. The inner gloves should be the last item removed.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[4]
-
Surface Decontamination: Decontaminate all work surfaces and equipment with an appropriate cleaning agent.
Disposal Plan
Proper disposal of this compound (Indomethacin) and contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All disposable PPE, contaminated labware, and excess this compound must be segregated as hazardous pharmaceutical waste.
-
Containerization: Collect all solid and liquid waste in clearly labeled, sealed, and puncture-resistant containers. Black containers are typically used for hazardous pharmaceutical waste.[7]
-
Disposal Method:
-
Primary Method: The preferred method of disposal is high-temperature incineration by a licensed hazardous waste disposal service.[8]
-
Alternative (if incineration is not available): For small quantities, this compound can be encapsulated. This involves mixing the waste with an immobilizing agent like cement in a sealed container before landfilling.[8]
-
-
Regulatory Compliance: All disposal must be in accordance with local, state, and federal regulations for hazardous waste. Maintain a manifest for tracking the waste from generation to disposal.[7]
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound (Indomethacin).
References
- 1. materie-prime.farmalabor.it [materie-prime.farmalabor.it]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. Personal Protective Equipment during Endoscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medicalwastepros.com [medicalwastepros.com]
- 8. DSpace [iris.who.int]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
